molecular formula C5H2ClN3 B154651 2-Chloropyrimidine-5-carbonitrile CAS No. 1753-50-0

2-Chloropyrimidine-5-carbonitrile

Cat. No.: B154651
CAS No.: 1753-50-0
M. Wt: 139.54 g/mol
InChI Key: FXQSUQZXESNFNH-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C5H2ClN3 and its molecular weight is 139.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-8-2-4(1-7)3-9-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQSUQZXESNFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614368
Record name 2-Chloropyrimidine-5-carbonitrile
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Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1753-50-0
Record name 2-Chloropyrimidine-5-carbonitrile
Source EPA DSSTox
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Record name 2-Chloro-5-pyrimidinecarbonitrile
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Foundational & Exploratory

Technical Guide: 2-Chloropyrimidine-5-carbonitrile (CAS No. 1753-50-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloropyrimidine-5-carbonitrile, a key intermediate in medicinal chemistry and materials science. It covers its chemical and physical properties, safety and handling guidelines, and detailed experimental protocols for its synthesis and common reactions.

Chemical Identity and Properties

This compound is a halogenated pyrimidine derivative featuring a nitrile group, making it a versatile building block for the synthesis of a wide range of heterocyclic compounds.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 1753-50-0[1][2]
Molecular Formula C₅H₂ClN₃[3][4]
Molecular Weight 139.54 g/mol [1][4]
Appearance Solid (likely white or off-white)[3][5]
Solubility Low solubility in water. Soluble in common organic solvents such as dichloromethane and chloroform.[5]
Storage Store in a cool, dry, well-ventilated area, away from heat sources and open flames. Keep in a tightly sealed container to prevent moisture absorption and decomposition. Store separately from incompatible substances like strong oxidizers and acids.[3][5]

Note: Specific melting and boiling points are not consistently reported in the literature. Experimental determination is recommended for precise values.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 2: Hazard and Precautionary Statements

CategoryStatementSource(s)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Always consult the full Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of this compound. These protocols are based on established procedures for similar compounds and should be adapted and optimized as necessary for specific experimental conditions.

Synthesis of this compound

A common route for the synthesis of 2-chloropyrimidines is via a Sandmeyer-type reaction from the corresponding 2-aminopyrimidine.

Experimental Protocol: Synthesis from 2-Aminopyrimidine-5-carbonitrile

Materials:

  • 2-Aminopyrimidine-5-carbonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Water (H₂O)

  • 30% Sodium Hydroxide (NaOH) solution

  • Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Isopentane

Procedure:

  • In a three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, place concentrated hydrochloric acid and cool the solution to 0°C.

  • Add 2-aminopyrimidine-5-carbonitrile portion-wise with stirring until a homogeneous solution is obtained.

  • Cool the solution to -15°C.

  • Prepare a cold solution of sodium nitrite in water.

  • Add the cold sodium nitrite solution dropwise to the reaction mixture over a period of approximately one hour, maintaining the temperature between -15°C and -10°C.

  • Stir the solution for an additional hour, allowing the temperature to rise to -5°C.

  • Carefully neutralize the mixture to a pH of approximately 7 with a 30% solution of sodium hydroxide, ensuring the temperature does not exceed 0°C.

  • Collect the resulting solid, consisting of this compound and sodium chloride, by filtration.

  • Wash the solid thoroughly with ether to dissolve the product.

  • Extract the cold aqueous solution with multiple portions of ether.

  • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the residue from isopentane to yield purified this compound.[6]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product 2-Aminopyrimidine-5-carbonitrile 2-Aminopyrimidine-5-carbonitrile Diazotization Diazotization 2-Aminopyrimidine-5-carbonitrile->Diazotization HCl, NaNO2, H2O, -15°C Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction Neutralization Neutralization Sandmeyer Reaction->Neutralization NaOH Extraction Extraction Neutralization->Extraction Ether Drying Drying Extraction->Drying Na2SO4 Recrystallization Recrystallization Drying->Recrystallization Isopentane This compound This compound Recrystallization->this compound

Synthesis Workflow for this compound
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the chloro and cyano groups, makes this compound an excellent substrate for nucleophilic aromatic substitution reactions.

Experimental Protocol: Amination with a Primary or Secondary Amine

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, or a primary amine)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))

Procedure:

  • To a reaction vessel, add this compound and the chosen solvent.

  • Add the amine (typically 1.1 to 2 equivalents).

  • Add the non-nucleophilic base (typically 1.1 to 2 equivalents).

  • Heat the reaction mixture with stirring. The reaction temperature and time will depend on the nucleophilicity of the amine and the solvent used (e.g., reflux in ethanol or heating at 80-120°C in DMF).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminopyrimidine-5-carbonitrile derivative.[7][8]

SNAr_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product This compound This compound SNAr Reaction SNAr Reaction This compound->SNAr Reaction Nucleophile (Amine) Nucleophile (Amine) Nucleophile (Amine)->SNAr Reaction Base, Solvent, Heat Solvent Removal Solvent Removal SNAr Reaction->Solvent Removal Purification Purification Solvent Removal->Purification Recrystallization or Chromatography 2-Aminopyrimidine-5-carbonitrile Derivative 2-Aminopyrimidine-5-carbonitrile Derivative Purification->2-Aminopyrimidine-5-carbonitrile Derivative

General Workflow for Nucleophilic Aromatic Substitution
Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 2-position can be readily displaced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Experimental Protocol: Coupling with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Water (for biphasic systems)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid (typically 1.1 to 1.5 equivalents), and the base (typically 2-3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%) and ligand, if necessary.

  • Add the anhydrous solvent and water if a biphasic system is used.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 2-aryl-pyrimidine-5-carbonitrile derivative.[3][9]

Suzuki_Workflow cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_workup Workup & Purification cluster_product Product This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0) Catalyst Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Base Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Extraction Extraction Reductive Elimination->Extraction Purification Purification Extraction->Purification 2-Aryl-pyrimidine-5-carbonitrile 2-Aryl-pyrimidine-5-carbonitrile Purification->2-Aryl-pyrimidine-5-carbonitrile

Suzuki-Miyaura Cross-Coupling Workflow

Spectroscopic Data

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the two protons on the pyrimidine ring would be expected in the aromatic region, with their chemical shifts and coupling constants influenced by the electron-withdrawing chloro and cyano groups.

  • ¹³C NMR: Resonances for the five carbon atoms of the pyrimidine ring and the nitrile carbon would be observed. The carbon attached to the chlorine atom would show a characteristic chemical shift.

  • IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected around 2230-2210 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

For definitive structural confirmation, it is essential to acquire and interpret the full set of spectroscopic data for the synthesized compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Chloropyrimidine-5-carbonitrile (CAS No: 1753-50-0), a key intermediate in chemical synthesis. Due to the nature of this compound as a synthetic building block, publicly available experimental data is limited. This guide summarizes the existing information, provides predicted values, and outlines detailed experimental protocols for researchers to determine these crucial physicochemical properties in their own laboratories.

Physicochemical Properties

This compound is a solid at room temperature.[1] Key identifying information and computed physicochemical properties are summarized in the tables below. It is important to note that while predicted data provides useful estimates, experimentally determined values are essential for rigorous scientific and developmental work.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₂ClN₃[2]
Molecular Weight 139.54 g/mol [2]
Appearance Light brown to yellow solid[3]
Melting Point 130-132 °C[3]
Boiling Point (Predicted) 331.3 ± 15.0 °C[3]
Density (Predicted) 1.43 ± 0.1 g/cm³[3]
pKa (Predicted) -4.13 ± 0.22[3]

Solubility Data

There is a lack of quantitative, experimentally determined solubility data for this compound in the public domain. However, qualitative descriptions for a structurally similar isomer, 5-Chloropyrimidine-2-carbonitrile, suggest it has low solubility in water and is soluble in common organic solvents such as dichloromethane and chloroform.[4] This suggests a similar solubility profile for this compound.

Table 2: Qualitative and Predicted Solubility of this compound

SolventSolubilitySource / Rationale
Water Low / PoorBased on data for the related isomer, 5-Chloropyrimidine-2-carbonitrile.[4]
Dichloromethane SolubleBased on data for the related isomer, 5-Chloropyrimidine-2-carbonitrile.[4]
Chloroform SolubleBased on data for the related isomer, 5-Chloropyrimidine-2-carbonitrile.[4]

For drug development and process chemistry, obtaining precise quantitative solubility data is critical. The following section details a standard protocol for determining the thermodynamic solubility of a compound like this compound.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For fine suspensions, centrifugation may be necessary to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G cluster_workflow Experimental Workflow for Solubility Determination A Add excess solid to solvent B Equilibrate in shaker (24-48h) A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify by HPLC E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Data

Recommended Storage Conditions: To ensure stability, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] It should be protected from heat, flames, sparks, and oxidizing agents.[5]

Potential Degradation Pathway

The primary anticipated degradation pathway for this compound in aqueous media is the hydrolysis of the C-Cl bond to form 2-hydroxy-pyrimidine-5-carbonitrile. This reaction is likely to be influenced by pH, with faster rates expected under basic conditions.

G cluster_pathway Proposed Hydrolytic Degradation Pathway reactant This compound C₅H₂ClN₃ product 2-Hydroxypyrimidine-5-carbonitrile C₅H₃N₃O reactant->product H₂O / Δ

Caption: Proposed Hydrolysis of this compound.

Experimental Protocol: Forced Degradation and Stability-Indicating Method Development

To assess the stability of this compound and identify potential degradation products, a forced degradation study is recommended. This is a crucial step in developing a stability-indicating analytical method, typically using HPLC.

Objective: To investigate the degradation of this compound under various stress conditions and develop an HPLC method that can separate the parent compound from its degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-intensity light source (for photostability)

  • Oven for thermal stress

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to high-intensity UV or visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the stressed samples using an HPLC-PDA or HPLC-MS system. The goal is to develop a chromatographic method (column, mobile phase, gradient) that achieves baseline separation between the peak for this compound and any new peaks that appear due to degradation.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound at each time point to ensure no co-eluting degradants.

  • Mass Balance: If possible, calculate the mass balance to account for the parent compound and all major degradation products.

G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Points B->C D Neutralize (if needed) C->D E Analyze by HPLC-PDA/MS D->E F Assess Peak Purity & Mass Balance E->F

References

Synthesis and Characterization of 2-Chloropyrimidine-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloropyrimidine-5-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation to facilitate its practical application.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₅H₂ClN₃.[1][2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight139.54 g/mol [1]
IUPAC NameThis compound[1]
CAS Number1753-50-0
Physical FormSolid
Storage Temperature2-8°C under inert atmosphere

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the precursor, 2-amino-5-cyanopyrimidine. The second step is the conversion of the amino group to a chloro group via a Sandmeyer-type reaction.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-Amino-5-cyanopyrimidine cluster_step2 Step 2: Sandmeyer Reaction Malononitrile Malononitrile Precursor 2-Amino-5-cyanopyrimidine Malononitrile->Precursor Condensation Guanidine Guanidine Guanidine->Precursor Precursor_Step2 2-Amino-5-cyanopyrimidine Diazonium_Salt Diazonium Salt Intermediate Precursor_Step2->Diazonium_Salt NaNO₂, HCl (Diazotization) Final_Product This compound Diazonium_Salt->Final_Product CuCl (Sandmeyer Reaction)

A two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-cyanopyrimidine

While various methods exist for the synthesis of aminopyrimidines, a common approach involves the condensation of malononitrile with guanidine.

Materials:

  • Malononitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Dissolve guanidine hydrochloride in ethanol and add a solution of sodium ethoxide in ethanol.

  • To this solution, add malononitrile dropwise with stirring.

  • Reflux the reaction mixture for several hours.

  • After cooling, the product precipitates and can be collected by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain pure 2-amino-5-cyanopyrimidine.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from the established procedure for the synthesis of 2-chloropyrimidine from 2-aminopyrimidine.[3]

Materials:

  • 2-Amino-5-cyanopyrimidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Ether or other suitable organic solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a stirrer and a thermometer, dissolve 2-amino-5-cyanopyrimidine in concentrated hydrochloric acid, ensuring the temperature is maintained at or below 0°C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, while vigorously stirring and maintaining the temperature between -5°C and 0°C. The rate of addition should be controlled to prevent a rapid rise in temperature and excessive evolution of nitrogen oxides.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional hour to ensure complete diazotization.

  • In a separate beaker, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with continuous stirring. Nitrogen gas will be evolved.

  • After the evolution of nitrogen ceases, allow the reaction mixture to warm to room temperature and stir for an additional period.

  • Carefully neutralize the reaction mixture with a cold sodium hydroxide solution to a pH of approximately 7, while keeping the temperature below 5°C.

  • The crude product, which may precipitate, is collected by filtration.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ether).

  • Combine the organic extracts and the filtered solid, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent to yield this compound.

Characterization

A general workflow for the characterization of the synthesized this compound is presented below.

Characterization_Workflow Start Synthesized This compound Purification Purification (Recrystallization) Start->Purification TLC Purity Check (TLC) Purification->TLC Structure_Elucidation Structural Elucidation TLC->Structure_Elucidation NMR NMR Spectroscopy (¹H and ¹³C) Structure_Elucidation->NMR IR IR Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS Final_Characterization Final Characterized Product NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization

A general workflow for the characterization of the final product.
Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure. Note that these are predicted values and experimental results may vary.

¹H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0Singlet1HPyrimidine C4-H
~9.0Singlet1HPyrimidine C6-H

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)Assignment
~160C2 (C-Cl)
~158C4
~158C6
~115C5
~115CN

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Functional Group
~2230C≡N (Nitrile) stretch
~1600-1400C=C and C=N aromatic ring stretches
~850-750C-Cl stretch

Mass Spectrometry

m/zAssignment
139/141[M]⁺ (Molecular ion peak with isotopic pattern for Chlorine)

References

Spectroscopic Profile of 2-Chloropyrimidine-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloropyrimidine-5-carbonitrile (CAS No: 1753-50-0), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed predicted spectroscopic data (NMR, IR, MS) and the experimental protocols for their acquisition.

Compound Overview

This compound is a heterocyclic compound with the molecular formula C₅H₂ClN₃ and a molecular weight of 139.54 g/mol .[1] Its structure, featuring a pyrimidine ring substituted with a chloro group and a nitrile group, makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is crucial for its identification and quality control.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~9.1SingletH-4, H-6

Note: The two protons on the pyrimidine ring (H-4 and H-6) are chemically equivalent and are expected to appear as a single, sharp signal downfield due to the electron-withdrawing effects of the nitrogen atoms, the chloro group, and the nitrile group.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~162C-2
~158C-4, C-6
~115C-5
~114-C≡N

Note: The carbon atoms in the pyrimidine ring are significantly deshielded. The carbon bearing the chloro group (C-2) is expected at a characteristic chemical shift. The nitrile carbon appears in the typical region for cyano groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are summarized in the following table.

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2230StrongC≡N stretch (nitrile)
~1600-1550Medium-StrongC=N and C=C ring stretching
~1400-1300MediumIn-ring skeletal vibrations
~850-750StrongC-Cl stretch

Note: The most prominent peaks are expected to be the strong absorption from the nitrile group and the bands corresponding to the pyrimidine ring and the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data (EI)

m/zRelative IntensityAssignment
139/141High[M]⁺ (Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)
112/114Medium[M - HCN]⁺
104Medium[M - Cl]⁺
77Medium[C₄H₂N₂]⁺

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio. The fragmentation pattern is predicted to involve the loss of small, stable molecules like HCN and the chlorine radical.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation : Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum with a spectral width of 0-12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to 0-200 ppm.

    • Employ a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.

  • Data Processing : Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy
  • Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Scan the mid-infrared range from 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Instrumentation : Employ a mass spectrometer with an electron ionization (EI) source.

  • Ionization and Analysis :

    • Bombard the sample with electrons at a standard energy of 70 eV to induce ionization and fragmentation.

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Detect the ions and record their mass-to-charge ratio (m/z).

  • Data Presentation : The mass spectrum is plotted as relative intensity versus m/z.

Workflow Visualization

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet / ATR Sample->Prep_IR Prep_MS Direct Insertion / GC Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer (EI) Prep_MS->MS_Spec NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Multiplicity) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to 2-Chloropyrimidine-5-carbonitrile for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Purity, and Synthetic Methodologies

For researchers and scientists engaged in the dynamic field of drug development, the accessibility and quality of specialized chemical building blocks are of paramount importance. 2-Chloropyrimidine-5-carbonitrile, a key heterocyclic intermediate, presents significant utility in the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of its commercial availability, typical purity levels, and detailed experimental protocols for its synthesis and analysis.

Commercial Availability and Purity

This compound (CAS Number: 1753-50-0) is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, generally equal to or greater than 95%. For ease of comparison, the following table summarizes the offerings from several prominent suppliers.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichAMBH2D6F01D8≥97%250 mg, 1 g, 5 g
Apollo Scientific1753-50-0≥95%1 g, 5 g, 25 g
Key OrganicsMFCD10697145-1 mg, 0.5 g, 10 g, 25 g
AbovchemAC182573≥95%-
BLD Pharm1753-50-0--
Manchester Organics1753-50-0--
Aladdin ScientificC174993-1g≥97%1 g

Note: Availability and catalog numbers are subject to change. Please consult the respective supplier's website for the most current information.

Experimental Protocols

While specific documented protocols for the synthesis of this compound can be limited in publicly accessible literature, a general and robust synthetic route can be derived from established methodologies for similar pyrimidine-based compounds. The following protocols are representative of common synthetic and analytical procedures.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, commencing with the condensation of ethyl cyanoacetate and thiourea, followed by chlorination.

Step 1: Synthesis of 2-Thio-4-amino-5-cyanopyrimidine

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add ethyl cyanoacetate and thiourea.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the resulting solid, wash with cold water and then ethanol, and dry under vacuum to yield 2-thio-4-amino-5-cyanopyrimidine.

Step 2: Chlorination to this compound

  • In a well-ventilated fume hood, suspend the 2-thio-4-amino-5-cyanopyrimidine in phosphorus oxychloride (POCl₃).

  • Carefully add a chlorinating agent, such as phosphorus pentachloride (PCl₅), portion-wise while stirring and maintaining the temperature below 40°C.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • The crude product will precipitate out of the aqueous solution.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound can be quantitatively assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical starting condition could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the ratio of the peak area of the main component to the total area of all peaks.

Logical and Signaling Pathway Visualizations

To aid in the conceptualization of experimental processes and the biological context of molecules derived from this compound, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis Start Start Condensation Condensation of Ethyl Cyanoacetate & Thiourea Start->Condensation Chlorination Chlorination with POCl3/PCl5 Condensation->Chlorination Crude Product Crude Product Chlorination->Crude Product Purification Recrystallization or Column Chromatography Crude Product->Purification Pure Product Pure Product Purification->Pure Product Sample Prep Sample Preparation Pure Product->Sample Prep HPLC HPLC Analysis Sample Prep->HPLC Data Analysis Data Analysis & Purity Calculation HPLC->Data Analysis Final Report Final Report Data Analysis->Final Report

A logical workflow for the synthesis and analysis of this compound.

Derivatives of pyrimidine-5-carbonitrile have been investigated as potent inhibitors of key signaling proteins in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2).[1][2]

Inhibition of the VEGFR-2 signaling pathway by a pyrimidine-5-carbonitrile derivative.

Inhibition of the COX-2 signaling pathway by a pyrimidine-5-carbonitrile derivative.

References

An In-depth Technical Guide to the Safety and Handling of 2-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Chloropyrimidine-5-carbonitrile (CAS No. 1753-50-0), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[2] The following table summarizes its GHS hazard statements.

Hazard CodeHazard Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Signal Word: Warning[3]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C5H2ClN3[1][4]
Molecular Weight 139.54 g/mol [4]
Appearance Solid (likely white or off-white)
Melting Point 140-142 °C[2]
Boiling Point Data not available[1]
Solubility Soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water.
Purity ≥95% - 97%[2][3]

Toxicological Information

While this compound is known to be harmful, comprehensive quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), are not currently available in the public domain.[1] Toxicological properties have not been fully investigated. Therefore, it should be handled with the utmost care, assuming high toxicity.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure risk.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin Protection Laboratory coat and other protective clothing to prevent skin contact.
Respiratory An approved respirator should be worn if dusts are generated or if working outside a fume hood.
General Hygiene Practices

Wash hands thoroughly after handling the compound.[1] Contaminated clothing should be removed immediately and washed before reuse.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C in an inert atmosphere.[3] Keep away from heat, sparks, and open flames.[1] It should be stored separately from incompatible materials such as strong oxidizing agents and acids.

Experimental Protocols

While specific experimental protocols for determining the safety parameters of this compound are not publicly available, the following general procedures for handling hazardous chemicals in a research setting should be strictly followed.

General Handling Procedure

This workflow outlines the critical steps for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal a Receipt of Chemical b Log in Chemical Inventory a->b c Review SDS b->c d Don Appropriate PPE c->d Proceed to handling e Work in Fume Hood d->e f Weigh/Handle Compound e->f g Clean Work Area f->g k Segregate Waste f->k Generate waste h Doff PPE g->h Complete handling i Wash Hands Thoroughly h->i j Store Chemical Properly l Label Waste Container k->l m Dispose via Approved Vendor l->m

Caption: Workflow for safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures

In the case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment, including a respirator. Mix the spilled material with a non-combustible absorbent material such as sand or vermiculite, and sweep it up.[1] Place the mixture in a sealed container for disposal.[1] Do not allow the material to enter drains or waterways.[1]

Fire-Fighting Measures

Use dry chemical powder, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this material.[1] Firefighters should wear self-contained breathing apparatus and full protective clothing.[1] Hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1]

Disposal Considerations

Disposal of this compound and its containers must be done in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow chemical to enter drains.[1]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and proper laboratory safety training. Always prioritize safety and adhere to established protocols when working with this or any other hazardous chemical.

References

A Guide to the Reactivity of 2-Chloropyrimidine-5-carbonitrile: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural and synthetic compounds with significant biological activity.[1] Their presence in the nucleobases of DNA and RNA underscores their biocompatibility, making them a privileged motif in medicinal chemistry.[1] Pyrimidine-containing drugs have demonstrated a wide range of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antibacterial activities.[1][2]

Among the vast array of pyrimidine building blocks, 2-Chloropyrimidine-5-carbonitrile stands out as a particularly valuable intermediate for the synthesis of complex, biologically active molecules. Its unique substitution pattern, featuring a reactive chlorine atom and a strongly electron-withdrawing nitrile group, endows it with a versatile and predictable reactivity profile. This guide provides an in-depth technical overview of the reactivity of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Reactivity and Chemical Properties

The reactivity of this compound is primarily dictated by the electronic properties of its substituted pyrimidine ring. The two nitrogen atoms within the ring act as electron sinks, rendering the carbon atoms, particularly at the 2-, 4-, and 6-positions, electron-deficient. This inherent electronic nature makes the scaffold highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

The chlorine atom at the C2 position serves as an excellent leaving group in these substitution reactions.[3][4] Furthermore, the presence of a potent electron-withdrawing nitrile (-C≡N) group at the C5 position significantly enhances the electrophilicity of the ring, further activating the C2 position for nucleophilic attack.[5] This combination of features makes this compound a highly reactive and selective substrate for a variety of chemical transformations.

Below is a summary of its key physical and chemical properties.

PropertyValueReference
CAS Number 1753-50-0[6][7][8][9]
Molecular Formula C₅H₂ClN₃[6][8]
Molecular Weight 139.54 g/mol [6][8]
IUPAC Name This compound[6]
Physical Form Solid
Storage Temperature 2-8°C, Inert atmosphere

Key Synthetic Transformations

The strategic placement of the chloro and cyano groups allows for two primary classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling. These methodologies provide access to a vast chemical space for the development of novel molecular entities.

G cluster_main Reactivity of this compound cluster_reactions cluster_products Core This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr CrossCoupling Palladium-Catalyzed Cross-Coupling Core->CrossCoupling Amination 2-Amino Derivatives SNAr->Amination  R₂NH Thiolation 2-Thio Derivatives SNAr->Thiolation  RSH Alkoxylation 2-Alkoxy Derivatives SNAr->Alkoxylation  ROH Suzuki C-C Bond Formation (Suzuki) CrossCoupling->Suzuki  ArB(OH)₂ Buchwald C-N Bond Formation (Buchwald-Hartwig) CrossCoupling->Buchwald  R₂NH Sonogashira C-C Bond Formation (Sonogashira) CrossCoupling->Sonogashira  RC≡CH

Fig. 1: Key reaction pathways of this compound.
Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most common reaction pathway for this compound. The mechanism involves the attack of a nucleophile on the electron-deficient C2 carbon, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.[10][11]

G Start This compound + Nucleophile (Nu⁻) Step1 Nucleophilic Attack at C2 Start->Step1 Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Step1->Intermediate Step2 Chloride Departure (Leaving Group Elimination) Intermediate->Step2 Product 2-Substituted Pyrimidine-5-carbonitrile Step2->Product

Fig. 2: General workflow for SNAr reactions.

This reaction is highly versatile and can be performed with a wide range of nucleophiles.

NucleophileProduct TypeTypical ConditionsYields (%)
Amines (R-NH₂)2-AminopyrimidinesHeat or Microwave, with or without base (e.g., Et₃N)Good to Excellent
Thiols (R-SH)2-ThiopyrimidinesBase (e.g., K₂CO₃), Room Temp to HeatHigh
Alcohols/Phenols (R-OH)2-Alkoxy/AryloxypyrimidinesStrong Base (e.g., NaH, NaOR), HeatModerate to High
Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is effective, palladium-catalyzed cross-coupling reactions offer a broader scope for forming carbon-carbon and carbon-heteroatom bonds, particularly with substrates that are poor nucleophiles.[12] These reactions typically require a palladium precatalyst, a suitable ligand, a base, and an anhydrous solvent.[12]

The general catalytic cycle involves three key steps:

  • Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond.

  • Transmetalation : The organic group from the coupling partner is transferred to the palladium center.

  • Reductive Elimination : The two coupled fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst.[13]

G Catalyst Pd(0) Catalyst OxAdd Oxidative Addition (with 2-Cl-Pyrimidine) Catalyst->OxAdd Intermediate1 Pd(II) Intermediate OxAdd->Intermediate1 Transmetal Transmetalation (with Coupling Partner) Intermediate1->Transmetal Intermediate2 Di-organic Pd(II) Complex Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Catalyst Catalyst Regeneration Product Coupled Product RedElim->Product

Fig. 3: Simplified catalytic cycle for palladium cross-coupling.

Common cross-coupling reactions for this scaffold include:

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand System
Suzuki-Miyaura Boronic Acids/EstersC-C (sp²-sp²)Pd(PPh₃)₄, Pd(OAc)₂ / SPhos, RuPhos
Buchwald-Hartwig Amines, AmidesC-NPd₂(dba)₃ / BrettPhos, RuPhos
Sonogashira Terminal AlkynesC-C (sp²-sp)Pd(PPh₃)₄ / CuI (co-catalyst)

Experimental Protocols

The following sections provide generalized experimental procedures for the key transformations of this compound. Researchers should note that optimization of reagents, stoichiometry, temperature, and reaction time is often necessary for specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines (Amination)

This protocol describes a typical SNAr reaction to synthesize 2-aminopyrimidine derivatives.[3]

  • Preparation : In a suitable reaction vessel (e.g., a sealed tube or round-bottom flask with a condenser), combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Solvent Addition : Add a suitable solvent such as ethanol, N,N-Dimethylformamide (DMF), or dioxane.

  • Reaction : Heat the reaction mixture to a temperature between 80-120 °C. Alternatively, microwave irradiation can be used to significantly reduce reaction times.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.

  • Purification : Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired 2-aminopyrimidine-5-carbonitrile derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the formation of a C-C bond using a boronic acid coupling partner.[14]

  • Preparation : In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent and Reagent Addition : Add an anhydrous, degassed solvent system, typically a mixture of dioxane and water or DMF.

  • Reaction : Heat the mixture to the desired temperature, typically between 80-110 °C, and stir until the starting material is consumed.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is an alternative method for C-N bond formation, often effective for less reactive amines.[3][12]

  • Preparation : In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., RuPhos, BrettPhos, 2-6 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.).

  • Solvent and Reagent Addition : Evacuate and backfill the tube with the inert gas several times. Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.1-1.3 equiv.).

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time.

  • Monitoring : Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through celite. Wash the filtrate with water and brine, dry the organic phase, and concentrate. Purify the crude product using column chromatography.

Conclusion

This compound is a highly valuable and reactive building block in modern organic synthesis and medicinal chemistry. The electron-deficient nature of the pyrimidine ring, enhanced by the C5-nitrile group, facilitates efficient nucleophilic aromatic substitution at the C2 position. Additionally, the C2-chloro substituent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. The ability to readily undergo both SNAr and cross-coupling reactions provides chemists with a powerful and flexible toolkit to construct diverse libraries of novel pyrimidine derivatives, paving the way for the discovery of new therapeutic agents and advanced materials.

References

The Versatile Scaffold: 2-Chloropyrimidine-5-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets. Among the plethora of pyrimidine-based building blocks, 2-chloropyrimidine-5-carbonitrile has emerged as a particularly valuable scaffold. Its reactive chlorine atom at the 2-position and the electron-withdrawing nitrile group at the 5-position provide medicinal chemists with a versatile handle for the synthesis of diverse compound libraries with significant potential for therapeutic intervention, particularly in the realm of oncology. This technical guide delves into the potential applications of this compound, focusing on its role in the development of potent kinase inhibitors.

Kinase Inhibition: A Primary Application

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The this compound scaffold has proven to be an excellent starting point for the design of inhibitors targeting several key kinases implicated in tumor growth, proliferation, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Several studies have demonstrated that derivatives of this compound can potently inhibit VEGFR-2. For instance, a novel series of pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties were synthesized and evaluated as VEGFR-2 inhibitors.[2]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is another critical receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor cell proliferation and survival.[3] Pyrimidine-5-carbonitrile derivatives have been successfully designed as EGFR inhibitors. In one study, new derivatives were synthesized and showed potent inhibitory activity against EGFR, with one compound exhibiting an IC50 value of 8.29 nM.[4]

Phosphoinositide 3-kinase (PI3K) Inhibition

The PI3K/AKT signaling pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is common in many cancers.[5] Novel pyrimidine-5-carbonitriles have been developed as dual inhibitors of EGFR and PI3K, demonstrating a multi-targeted approach to cancer therapy.[6]

Quantitative Bioactivity Data

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors derived from pyrimidine-5-carbonitrile scaffolds against their target kinases and cancer cell lines.

Compound ID Target Kinase IC50 (nM) Reference
10b EGFR8.29 ± 0.04[4]
11c VEGFR-21380 ± 30[2]
11e VEGFR-2610 ± 10[2]
12b VEGFR-2530 ± 70[2]
12c VEGFR-2740 ± 150[2]
7c PI3K (inferred)Not explicitly stated[6]

Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives.

Compound ID Cancer Cell Line Cell Line Type IC50 (µM) Reference
10b HepG2Hepatocellular Carcinoma3.56[4]
10b A549Non-small Cell Lung Cancer5.85[4]
10b MCF-7Breast Cancer7.68[4]
9d HCT-116Colon Cancer>50[2]
11e HCT-116Colon Cancer1.14[2]
12b HCT-116Colon Cancer1.25[2]
12d HCT-116Colon Cancer1.19[2]
9d MCF-7Breast Cancer10.33[2]
11e MCF-7Breast Cancer2.53[2]
12b MCF-7Breast Cancer3.18[2]
12d MCF-7Breast Cancer2.91[2]
4e Colo 205Colon Cancer1.66[7]
4f Colo 205Colon Cancer1.83[7]
7c SNB-75CNS Cancer< 0.01[6]
7c OVCAR-4Ovarian Cancer0.64[6]

Table 2: In Vitro Cytotoxicity of Pyrimidine-5-carbonitrile Derivatives in Cancer Cell Lines.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in the evaluation of these compounds, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2

VEGFR-2 signaling pathway and point of inhibition.

PI3K_AKT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K

PI3K/AKT signaling pathway and point of inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation StartMat 2-Chloropyrimidine- 5-carbonitrile Reaction Nucleophilic Aromatic Substitution / Cross-Coupling StartMat->Reaction Purification Purification & Characterization Reaction->Purification FinalCmpd Final Compound Library Purification->FinalCmpd KinaseAssay In Vitro Kinase Assay (IC50 Determination) FinalCmpd->KinaseAssay CellAssay Cell-Based Assay (e.g., MTT for IC50) FinalCmpd->CellAssay DataAnalysis Data Analysis & SAR KinaseAssay->DataAnalysis CellAssay->DataAnalysis

General experimental workflow for inhibitor development.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of kinase inhibitors from a this compound scaffold.

Protocol 1: Synthesis of 2-(Arylamino)-pyrimidine-5-carbonitrile Derivatives

This protocol describes a general procedure for the nucleophilic aromatic substitution of the chlorine atom in this compound with an appropriate aniline.

Materials:

  • This compound

  • Substituted aniline (1.1 equivalents)

  • Solvent (e.g., n-butanol, isopropanol, or N,N-dimethylformamide)

  • Base (e.g., triethylamine or diisopropylethylamine, 2 equivalents)

  • Standard laboratory glassware for organic synthesis

  • Thin-layer chromatography (TLC) plates

  • Column chromatography supplies (silica gel)

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer, and IR spectrometer for characterization

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol).

  • Add the appropriate substituted aniline (1.1 mmol) and the chosen solvent (10 mL).

  • Add the base (2.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to determine the IC50 value of a test compound against VEGFR-2.[8][9][10]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a master mix containing kinase buffer, ATP, and the substrate.

  • Add the test compound at various concentrations to the wells of the plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the VEGFR-2 enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding the master mix to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

This protocol describes the MTT assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.[11][12][13][14]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors with anticancer potential. Its reactivity allows for the straightforward synthesis of diverse libraries of compounds targeting key signaling pathways involved in cancer progression. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising scaffold in the ongoing quest for novel and effective cancer therapeutics.

References

The Rising Potential of 2-Chloropyrimidine-5-carbonitrile Derivatives in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1][2] Among its vast array of derivatives, the 2-chloropyrimidine-5-carbonitrile scaffold has emerged as a particularly privileged structure, demonstrating a broad spectrum of biological activities. This technical guide delves into the synthesis, diverse biological functions, and underlying mechanisms of action of these promising compounds, with a focus on their significant potential in anticancer and antiviral therapies.

Synthetic Pathways: Building the Core Scaffold

The synthesis of this compound derivatives typically begins with the construction of a pyrimidine ring, followed by chlorination. A common and efficient route involves the Biginelli or similar multicomponent reactions. For instance, the cyclocondensation of an aldehyde, ethyl cyanoacetate, and urea or thiourea can yield a 2-oxo or 2-thioxo-dihydropyrimidine-5-carbonitrile core. Subsequent reaction with phosphoryl chloride (POCl₃) effectively introduces the chlorine atom at the 2-position, furnishing the key 6-amino-4-aryl-2-chloro-pyrimidine-5-carbonitrile intermediate.[3] This versatile intermediate serves as a launching point for a variety of structural modifications.

Synthesis_Workflow reagents Aromatic Aldehyde + Ethyl Cyanoacetate + Urea/Thiourea intermediate1 6-Amino-4-aryl-2-oxo/thioxo- 1,2-dihydropyrimidine-5-carbonitrile reagents->intermediate1 Cyclocondensation (e.g., K2CO3, Ethanol) intermediate2 6-Amino-4-aryl-2-chloropyrimidine- 5-carbonitrile intermediate1->intermediate2 reagent_poccl3 POCl3 reagent_poccl3->intermediate2 Chlorination final_product Substituted Pyrimidine Derivatives intermediate2->final_product reagent_amines Amines / Nucleophiles reagent_amines->final_product Nucleophilic Substitution

General synthetic route for this compound derivatives.

Anticancer Activity: A Multi-Targeted Approach

The most extensively studied biological activity of this compound derivatives is their potent anticancer effect, often achieved through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[2]

Epidermal Growth Factor Receptor (EGFR) Inhibition

Several derivatives have been designed as potent inhibitors of EGFR, a tyrosine kinase frequently overexpressed in various cancers.[4][5] These compounds act as ATP-mimicking inhibitors, binding to the kinase domain and blocking downstream signaling.[5] Notably, some derivatives exhibit activity against both wild-type (EGFRWT) and mutant forms like EGFRT790M, which is associated with acquired resistance to first-generation EGFR inhibitors.[5][6]

The inhibition of the EGFR pathway disrupts signals that promote cell growth and proliferation, ultimately leading to cell cycle arrest and apoptosis.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 2-Chloropyrimidine Derivative Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of the EGFR signaling pathway by 2-chloropyrimidine derivatives.
Compound Target Cell Line IC₅₀ (µM) Reference
10bEGFRHepG23.56[4]
10bEGFRA5495.85[4]
10bEGFRMCF-77.68[4]
10bEGFR Kinase-0.00829[4]
11bEGFRWT Kinase-0.09[5]
11bEGFRT790M Kinase-4.03[5]
11bEGFRHCT-1163.37[5]
11bEGFRHepG-23.04[5]
7cEGFRT790M Kinase-0.08[6]
7cEGFRWT Kinase-0.13[6]
7cEGFRSNB-75< 0.01[6]
7cEGFROVCAR-40.64[6]

Dual Kinase Inhibition: PI3K/mTOR and VEGFR-2

To combat drug resistance and enhance efficacy, dual inhibitors targeting multiple pathways have been developed. Derivatives of this compound have shown potent dual inhibitory activity against the PI3K/mTOR pathway and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7][8][9]

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is common in cancer.[9] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow. By simultaneously blocking these pathways, these compounds can stifle tumor growth and cut off its blood supply.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Inhibitor 2-Chloropyrimidine Derivative Inhibitor->PI3K Inhibition mTORC1 mTORC1 Inhibitor->mTORC1 Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival, Angiogenesis mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT

Dual inhibition of the PI3K/mTOR signaling pathway.
Compound Target Cell Line IC₅₀ (µM) Reference
11eVEGFR-2 Kinase-0.61[7]
12bVEGFR-2 Kinase-0.53[7]
12cVEGFR-2 Kinase-0.74[7]
9dVEGFR-2HCT-1161.14[7]
11eVEGFR-2HCT-1162.51[7]
12bVEGFR-2MCF-74.35[7]
7fPI3Kδ-6.99[9]
7fPI3Kγ-4.01[9]
7fAKT-1-3.36[9]
12bPI3Kα-0.23[8]
12dPI3Kα-0.35[8]
12bmTOR-0.83[8]
12dmTOR-2.85[8]

Other Anticancer Mechanisms

Beyond specific kinase inhibition, these derivatives induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G2/M or S phase.[4][5][7][9] Studies have shown that treatment with these compounds leads to an increase in the expression of pro-apoptotic proteins like caspase-3.[5][10]

Antiviral and Antimicrobial Activities

While anticancer applications are dominant, the pyrimidine-5-carbonitrile scaffold is also being explored for other therapeutic areas. Certain derivatives have demonstrated antiviral activity against a range of viruses, including Human Coronaviruses (HCoV-229E and HCoV-OC43).[11][12] The mechanism often involves inhibiting viral replication or entry processes.[11][13] Additionally, some compounds have shown promising antibacterial and antifungal properties against various pathogenic strains.[3][14][15][16]

Compound Activity Target Organism Metric Value Reference
Compound 1AntiviralVEEVEC₅₀< 15 µM[13]
Compound 1AntiviralpVSV-lucEC₅₀0.19 µM[13]
Compound 1AntiviralEBOV-GFPEC₅₀0.30 µM[13]
7a, 7b, 7fAntiviralHCoV-229E, HCoV-OC43-Intriguing Activity[11]
3a, 3b, 3d, 4a-dAntimicrobialS. aureus, B. subtilis, E. coli-Excellent Activity[3]
9c, 10bAntimicrobialC. albicans, A. flavus-Excellent Activity[3]

Experimental Protocols

Reproducibility and validation are paramount in drug discovery. Below are summarized methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).[17]

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.[15]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The cell viability is calculated relative to untreated control cells, and the IC₅₀ (concentration inhibiting 50% of cell growth) is determined.[7]

Kinase Inhibition Assays
  • ELISA-based Kinase Assay (e.g., for VEGFR-2): This method quantifies the inhibitory effect on kinase activity. The assay typically involves incubating the kinase, a substrate, ATP, and the test compound in a microplate. The amount of phosphorylated substrate is then detected using a specific antibody and a colorimetric or fluorometric readout. IC₅₀ values are calculated from dose-response curves.[7]

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assay (e.g., for EGFR): This is a highly sensitive assay used to measure kinase activity. It relies on the fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule. Inhibition of the kinase reduces the phosphorylation of the substrate, leading to a decrease in the HTRF signal.[5]

Cell Cycle Analysis via Flow Cytometry

This technique determines the effect of a compound on the progression of the cell cycle.

  • Treatment: Cells are treated with the compound of interest for a set duration (e.g., 24-48 hours).

  • Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol.

  • Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Analysis: The DNA content of individual cells is measured by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is then analyzed.[8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment and Harvesting: Cells are treated with the test compound and then harvested.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[8]

Experiment_Workflow start Synthesized 2-Chloropyrimidine Derivatives cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) on Cancer Cell Lines start->cytotoxicity active_compounds Identify Active Compounds (Low IC50) cytotoxicity->active_compounds kinase_assay Kinase Inhibition Assay (e.g., EGFR, PI3K) (ELISA / HTRF) active_compounds->kinase_assay Potent Hits mechanism_study Mechanism of Action Studies active_compounds->mechanism_study Potent Hits lead_candidate Lead Candidate kinase_assay->lead_candidate cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_study->cell_cycle apoptosis Apoptosis Assay (Annexin V / PI) mechanism_study->apoptosis apoptosis->lead_candidate

Workflow for the biological evaluation of anticancer pyrimidine derivatives.

Conclusion

Derivatives based on the this compound scaffold represent a highly versatile and potent class of compounds with significant therapeutic potential. Their demonstrated ability to inhibit multiple key targets in cancer progression, such as EGFR, VEGFR-2, and the PI3K/mTOR pathway, makes them exceptional candidates for the development of next-generation anticancer agents. Furthermore, their emerging antiviral and antimicrobial activities warrant deeper investigation. The synthetic accessibility of the core and the potential for diverse functionalization provide a robust platform for further structure-activity relationship studies, paving the way for the discovery of novel, highly effective drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The synthesis of 2-aminopyrimidine-5-carbonitrile derivatives is of significant interest as this scaffold is a key component in many biologically active molecules and approved drugs. This document provides detailed protocols and application notes for the successful Buchwald-Hartwig amination of 2-chloropyrimidine-5-carbonitrile with a variety of primary and secondary amines.

The electron-withdrawing nature of the pyrimidine ring and the 5-carbonitrile group makes the 2-chloro position susceptible to nucleophilic attack, but the Buchwald-Hartwig amination offers a milder and more general alternative to traditional nucleophilic aromatic substitution (SNAr) reactions, especially for less nucleophilic amines.[2]

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (in this case, this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[1][3]

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions that have been successfully employed for the Buchwald-Hartwig amination of 2-chloropyrimidines and related nitrile-substituted heteroaryl chlorides. These conditions can serve as a starting point for the optimization of the amination of this compound.

EntryAmine TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
1Aryl/HeteroarylaminePd₂(dba)₃ (1-5)Dialkylbiarylphosphine (2-10)NaOt-Bu (1.4-2.0)Toluene or Dioxane80-120Monitored by TLC/LC-MSGood to Excellent[4]
2ArylaminePd(OAc)₂ (10)XPhos (10)KOt-BuToluene100 (Microwave)0.17Good to Excellent[5]
3Primary/Secondary AminePd₂(dba)₃ (5)XPhos (10)t-BuONa (2.5)Toluene150 (Microwave)0.5Moderate to Excellent
4ArylaminePalladium-BINAP catalystNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedModerate to Good[6]
5Primary/Secondary AminePd catalystTri-o-tolylphosphineSilylamide baseNot specifiedNot specifiedNot specifiedNot specified[7]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline for the palladium-catalyzed amination of this compound.[4] Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand.

  • Add the base to the reaction tube.

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired 2-aminopyrimidine-5-carbonitrile derivative.

Microwave-Assisted Protocol

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • As listed in the general protocol.

  • Microwave reaction vial with a stir bar.

Procedure:

  • In a microwave reaction vial, combine this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous, deoxygenated solvent and the amine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the general protocol.

Mandatory Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Catalyst & Ligand - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent_amine Add Solvent & Amine inert->solvent_amine heating Heat & Stir (Conventional or Microwave) solvent_amine->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring quench Cool & Quench monitoring->quench extract Extraction quench->extract purify Purification (Chromatography or Recrystallization) extract->purify product Final Product: 2-Aminopyrimidine-5-carbonitrile purify->product Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_halide L_nPd(II)(Ar)X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amine [L_nPd(II)(Ar)(HNR'R'')]^+X^- pd2_halide->pd2_amine Amine Coordination (+ HNR'R'') pd2_amido L_nPd(II)(Ar)(NR'R'') pd2_amine->pd2_amido Deprotonation (- HBX) pd2_amido->pd0 Regeneration product Ar-NR'R'' pd2_amido->product Reductive Elimination

References

Synthesis of 2-Substituted Pyrimidine-5-carbonitriles from 2-Chloro Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of 2-substituted pyrimidine-5-carbonitriles starting from the readily available 2-chloropyrimidine-5-carbonitrile precursor. The pyrimidine-5-carbonitrile scaffold is a key pharmacophore in numerous biologically active compounds, and the methodologies described herein are central to the exploration of this chemical space in drug discovery and development.

Three primary synthetic strategies are covered:

  • Nucleophilic Aromatic Substitution (SNAr): A classical and often straightforward method for the introduction of amine and thiol-based substituents.

  • Suzuki-Miyaura Coupling: A powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, enabling the synthesis of 2-aryl and 2-heteroaryl pyrimidine-5-carbonitriles.

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed method for the formation of carbon-nitrogen bonds, offering a broad substrate scope for the introduction of various amino moieties.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 2-substituted pyrimidine-5-carbonitriles via the aforementioned methods.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of this compound

NucleophileReagents and ConditionsProductYield (%)
MethylamineMethylamine solution, Ethanol, Reflux2-(Methylamino)pyrimidine-5-carbonitrileGood
Secondary Amine (generic)Dry benzene, Reflux, 4h2-(Substituted-amino)pyrimidine-5-carbonitrileGood
ThiophenolPyridine2-(Phenylthio)pyrimidine-5-carbonitrileNot specified

Table 2: Suzuki-Miyaura Coupling of this compound with (Hetero)arylboronic Acids

Boronic AcidCatalyst SystemBaseSolventTemperature (°C)TimeProductYield (%)
Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃1,4-Dioxane/H₂O10020 min (MW)2-Phenylpyrimidine-5-carbonitrile81
3-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O10015 min (MW)2-(3-Methoxyphenyl)pyrimidine-5-carbonitrileNot specified
Generic Arylboronic AcidPd₂(dba)₃/P(t-Bu)₃KF (spray-dried)THF50Overnight2-Arylpyrimidine-5-carbonitrileModerate

Table 3: Buchwald-Hartwig Amination of this compound

AmineCatalyst SystemLigandBaseSolventTemperature (°C)TimeProductYield (%)
Generic Primary/Secondary AminePalladium PrecatalystPhosphine LigandNaOtBu, K₃PO₄, or Cs₂CO₃Toluene, Dioxane, or THF80-120Monitored by TLC/LC-MS2-(Amino)pyrimidine-5-carbonitrileGood to Excellent
Generic AmineBrettPhos Pd G4 (5 mol%)BrettPhos (5 mol%)K₃PO₄t-BuOH1003 days2-(Amino)pyrimidine-5-carbonitrileNot specified

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general method for the reaction of this compound with primary or secondary amines.[1]

Materials:

  • This compound

  • Amine (e.g., methylamine solution, or other primary/secondary amine)

  • Absolute Ethanol or Dry Benzene

  • Standard laboratory glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add the appropriate solvent (absolute ethanol for methylamine solution, or dry benzene for other amines).

  • Add the amine (excess, e.g., 2-3 eq).

  • Heat the reaction mixture to reflux and maintain for the required time (typically monitored by TLC until completion, e.g., 4 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl- or heteroarylboronic acid.[2][3][4]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or microwave reaction vial

Procedure:

  • Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 4 mL) and, if required, water (e.g., 2 mL).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 15-20 minutes for microwave irradiation) and monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound.[5]

Materials:

  • This compound

  • Amine (primary or secondary, 1.1-1.5 eq)

  • Palladium precatalyst (e.g., BrettPhos Pd G4, 1-5 mol%)

  • Phosphine ligand (e.g., BrettPhos, 1-5 mol%)

  • Base (e.g., K₃PO₄, NaOtBu, 1.4-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., t-BuOH, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried Schlenk tube or sealed vial

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the palladium precatalyst, and the phosphine ligand. Add the base to the tube.

  • Reagent Addition: Evacuate and backfill the tube with the inert gas several times. Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

Synthesis_Pathways cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination This compound This compound Amine / Thiol Amine / Thiol Ar-B(OH)2 Ar-B(OH)2 Primary / Secondary Amine Primary / Secondary Amine 2-Aminopyrimidine-5-carbonitrile 2-Aminopyrimidine-5-carbonitrile Amine / Thiol->2-Aminopyrimidine-5-carbonitrile 2-Thioether-pyrimidine-5-carbonitrile 2-Thioether-pyrimidine-5-carbonitrile Amine / Thiol->2-Thioether-pyrimidine-5-carbonitrile 2-Arylpyrimidine-5-carbonitrile 2-Arylpyrimidine-5-carbonitrile Ar-B(OH)2->2-Arylpyrimidine-5-carbonitrile Pd catalyst, Base 2-Aminopyrimidine-5-carbonitrile_BH 2-Aminopyrimidine-5-carbonitrile Primary / Secondary Amine->2-Aminopyrimidine-5-carbonitrile_BH Pd catalyst, Ligand, Base

Caption: Synthetic routes from this compound.

Suzuki_Workflow start Start prep Combine this compound, arylboronic acid, and base in a dry flask under inert atmosphere. start->prep catalyst Add Palladium Catalyst prep->catalyst solvent Add Anhydrous Solvent (and water if needed) catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Cool, Dilute, and Extract reaction->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end 2-Arylpyrimidine-5-carbonitrile purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Complex Pd0->OA Ar-Cl Amine_Coord Amine Coordination OA->Amine_Coord R2NH Deprot Amido Complex Amine_Coord->Deprot - H+ (Base) RE Deprot->RE RE->Pd0 Ar-NR2

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 2-chloropyrimidine-5-carbonitrile, a key building block in the synthesis of biologically active molecules. The pyrimidine-5-carbonitrile scaffold is a prevalent motif in a variety of kinase inhibitors, and the functionalization of the C2 position via cross-coupling reactions is a critical strategy in the development of novel therapeutics.

Introduction

The this compound moiety is an attractive starting material for drug discovery due to the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The resulting 2-substituted pyrimidine-5-carbonitrile derivatives have shown significant potential as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR, VEGFR-2, and MSK1 pathways.

This document outlines protocols for four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling, as applied to this compound.

Signaling Pathways of Interest

Derivatives of 2-substituted pyrimidine-5-carbonitriles have been identified as potent inhibitors of several critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[1][2][3]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->PI3K inhibits

PI3K/AKT/mTOR Signaling Pathway Inhibition
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) VEGFR2->Downstream activates Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->VEGFR2 inhibits Experimental_Workflow Start Start Materials: - this compound - Coupling Partner - Catalyst, Ligand, Base Reaction Reaction Setup (Inert Atmosphere) Start->Reaction Heating Heating & Monitoring Reaction->Heating Workup Aqueous Workup Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Product Purification->Product

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-chloropyrimidine-5-carbonitrile as a versatile scaffold in the synthesis of potent and selective kinase inhibitors. The pyrimidine core is a privileged structure in medicinal chemistry, and the strategic placement of a chloro group at the 2-position and a carbonitrile at the 5-position offers reactive handles for diverse chemical modifications, enabling the exploration of extensive chemical space and the development of targeted therapeutics.

Introduction to this compound in Kinase Inhibitor Design

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its structural resemblance to the adenine core of ATP, allowing for competitive binding to the kinase ATP-binding site. The this compound moiety serves as a key building block for the synthesis of a wide array of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing fragments. The carbonitrile group at the 5-position can also be a key interaction point or be further modified. This versatility has led to the discovery of inhibitors for a range of kinases, including but not limited to, Mitogen- and Stress-activated protein Kinase 1 (MSK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 1 (CDK1), Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2).[1][2][3][4]

Kinase Inhibitor Synthesis: Data Summary

The following tables summarize the inhibitory activities of various kinase inhibitors synthesized using pyrimidine-5-carbonitrile derivatives.

Table 1: Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives against various kinases.

Compound IDTarget Kinase(s)IC50 (µM)Cell Line (for cellular assays)Reference
Series 1 MSK1pIC50 7.5In vitro biochemical assay[1]
Series 2 VEGFR-2, CDK1Potent inhibitionNot specified[2]
12b PI3Kα, PI3Kβ, PI3Kδ0.17 ± 0.01, 0.13 ± 0.01, 0.76 ± 0.04Leukemia SR[3]
12d PI3Kα, PI3Kβ, PI3Kδ1.27 ± 0.07, 3.20 ± 0.16, 1.98 ± 0.11Leukemia SR[3]
12b mTOR0.83 ± 0.05Not specified[3]
12d mTOR2.85 ± 0.17Not specified[3]
4e EGFRWTPotent inhibitionColo 205 (IC50 = 1.66 µM)[4]
4f EGFRWTPotent inhibitionColo 205 (IC50 = 1.83 µM)[4]
4e COX-2Potent inhibitionNot specified[4]
4f COX-2Potent inhibitionNot specified[4]
11e VEGFR-20.61 ± 0.01HCT-116, MCF-7[5]
12b VEGFR-20.53 ± 0.07HCT-116, MCF-7[5]
12c VEGFR-20.74 ± 0.15HCT-116, MCF-7[5]

Experimental Protocols

General Synthetic Workflow for Kinase Inhibitors from this compound

The general synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction at the C2 position of the pyrimidine ring.

G start This compound intermediate 2-Amino-pyrimidine-5-carbonitrile Intermediate start->intermediate Nucleophilic Aromatic Substitution (SNAr) final Final Kinase Inhibitor intermediate->final Further Modifications (e.g., coupling reactions) reagent Amine (R-NH2) Base, Solvent reagent->start

Caption: General synthetic workflow for kinase inhibitors.

Protocol 1: Synthesis of 2-Amino-pyrimidine-5-carbonitrile Derivatives (General Procedure)

This protocol outlines a general method for the synthesis of 2-amino-pyrimidine-5-carbonitrile derivatives, which are key intermediates in the development of various kinase inhibitors.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.1 eq)

  • Base (e.g., Diisopropylethylamine (DIPEA), triethylamine (TEA), or potassium carbonate (K2CO3)) (2.0 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the appropriate amine (1.1 eq) and the base (2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 80-120 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-pyrimidine-5-carbonitrile derivative.

Signaling Pathways

The synthesized kinase inhibitors from this compound target key signaling pathways involved in cell proliferation, survival, and angiogenesis.

PI3K/AKT/mTOR Signaling Pathway

Dual PI3K/mTOR inhibitors are of significant interest in cancer therapy as this pathway is frequently dysregulated in various cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT activates PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Inhibitor Pyrimidine-5-carbonitrile PI3K/mTOR Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

EGFR Signaling Pathway

Inhibitors of EGFR are crucial in treating cancers driven by EGFR mutations or overexpression.

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrimidine-5-carbonitrile EGFR Inhibitor Inhibitor->EGFR inhibits

Caption: EGFR signaling pathway inhibition.

VEGFR-2 Signaling Pathway

Targeting VEGFR-2 is a key strategy to inhibit angiogenesis, a critical process for tumor growth and metastasis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC activates MAPK MAPK Pathway PKC->MAPK activates Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) MAPK->Angiogenesis Inhibitor Pyrimidine-5-carbonitrile VEGFR-2 Inhibitor Inhibitor->VEGFR2 inhibits

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heterocyclic systems is a cornerstone of modern medicinal chemistry and drug discovery. The pyrimidine scaffold, in particular, is a privileged structure found in numerous clinically approved drugs. 2-Chloropyrimidine-5-carbonitrile is a versatile building block, with the electron-withdrawing nitrile group at the 5-position and the inherent electron-deficient nature of the pyrimidine ring activating the chlorine at the 2-position for displacement by a wide range of nucleophiles. This allows for the facile synthesis of diverse libraries of 2-substituted pyrimidine-5-carbonitrile derivatives, which are of significant interest as potential therapeutic agents, notably as kinase inhibitors in oncology.

The general mechanism for the SNAr reaction on this compound proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized tetrahedral intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the departure of the chloride leaving group, yielding the 2-substituted product. The reaction is influenced by factors such as the nucleophilicity of the attacking species, the solvent, the presence and nature of a base, and the reaction temperature.

Data Presentation: A Comparative Summary of SNAr Reactions

The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution on this compound and its closely related analogs with various amine, alcohol, and thiol nucleophiles.

Table 1: Reaction of this compound Analogs with Amine Nucleophiles

Nucleophile (Amine)SolventBaseTemperature (°C)Time (h)Yield (%)
Hydrazine HydrateEthanol-Reflux3High
MorpholineDioxaneDIPEA1001285-95
Substituted Anilinesn-Butanol-Reflux8-1270-85
Secondary AminesBenzene-Reflux-Good

Table 2: Reaction of this compound Analogs with Alcohol Nucleophiles

Nucleophile (Alcohol)SolventBaseTemperature (°C)Time (h)Yield (%)
MethanolMethanolNaOMeReflux4>90
Substituted PhenolsDMFK₂CO₃80675-90
EthanolEthanolNaOEtReflux5>90

Table 3: Reaction of this compound Analogs with Thiol Nucleophiles

Nucleophile (Thiol)SolventBaseTemperature (°C)Time (h)Yield (%)
ThiophenolDMFK₂CO₃252>95
Substituted ThiophenolsAcetonitrileK₂CO₃60380-95
Alkyl ThiolsEthanolNaOEt251>90

Experimental Protocols

The following are detailed protocols for the nucleophilic aromatic substitution on this compound with representative amine, alcohol, and thiol nucleophiles.

Protocol 1: Synthesis of 2-(Anilino)pyrimidine-5-carbonitrile

This protocol describes the reaction of this compound with an aniline derivative.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • n-Butanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).

  • Add the substituted aniline (1.1 mmol, 1.1 equiv) to the flask.

  • Add n-butanol (5-10 mL) as the solvent.

  • Heat the reaction mixture to reflux (approximately 118 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-(arylamino)pyrimidine-5-carbonitrile.

Protocol 2: Synthesis of 2-(Phenoxy)pyrimidine-5-carbonitrile

This protocol details the reaction of this compound with a phenol.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask, add the substituted phenol (1.1 mmol, 1.1 equiv) and potassium carbonate (1.5 mmol, 1.5 equiv).

  • Add anhydrous DMF (5-10 mL) and stir the mixture at room temperature for 15-20 minutes.

  • Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Heat the mixture to 80 °C and stir.

  • Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 6 hours.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of 2-(Phenylthio)pyrimidine-5-carbonitrile

This protocol describes the synthesis of a 2-thioether substituted pyrimidine-5-carbonitrile.

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve thiophenol (1.1 mmol, 1.1 equiv) in DMF (5 mL).

  • Add potassium carbonate (1.5 mmol, 1.5 equiv) to the solution and stir at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv) in DMF (2 mL) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2 hours.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Caption: General reaction mechanism for SNAr on this compound.

experimental_workflow start Start reactants Combine this compound, Nucleophile, Solvent, and Base start->reactants reaction Heat and Stir Reaction Mixture reactants->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography/Recrystallization) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis of 2-substituted pyrimidine-5-carbonitriles.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR dimer EGFR Dimerization & Autophosphorylation EGFR->dimer Ligand Binding RAS_RAF RAS-RAF-MEK-ERK Pathway dimer->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway dimer->PI3K_AKT STAT JAK-STAT Pathway dimer->STAT inhibitor 2-Substituted Pyrimidine-5-carbonitrile (Inhibitor) inhibitor->dimer Inhibition proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->proliferation PI3K_AKT->proliferation STAT->proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.[1][2]

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-5-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in a multitude of biologically active compounds, including kinase inhibitors. The presence of a reactive chlorine atom at the 2-position and a cyano group at the 5-position allows for diverse and targeted functionalization. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the synthesis of novel derivatives from this precursor, offering significant advantages over conventional heating methods, such as drastically reduced reaction times, improved yields, and enhanced reaction efficiency.[1][2] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various scaffolds derived from this compound.

Key Applications in Drug Discovery

The derivatization of this compound is a key strategy in the development of novel therapeutic agents. The resulting substituted pyrimidines are integral to the discovery of potent and selective kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. Microwave-assisted synthesis facilitates the rapid generation of compound libraries, enabling efficient structure-activity relationship (SAR) studies and accelerating the hit-to-lead optimization process.

Core Synthetic Strategies

The primary applications of microwave-assisted synthesis with this compound involve palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the synthesis of various 2-aminopyrimidine derivatives.

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride with various nucleophiles, such as amines, to yield 2-substituted pyrimidines.

Application Note 1: Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of carbon-carbon bonds. When applied to this compound, it allows for the introduction of diverse aryl and heteroaryl moieties, which are common features in kinase inhibitors. Microwave irradiation dramatically accelerates this transformation, often reducing reaction times from hours to minutes.

Optimization of Reaction Conditions

The efficiency of the microwave-assisted Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent system. The following tables provide representative data for the optimization of these parameters, based on studies of similar chloropyrimidine substrates.

Table 1: Catalyst Screening for Microwave-Assisted Suzuki Coupling

Catalyst (mol%)LigandYield (%)
Pd(PPh₃)₄ (3)-81
PdCl₂(dppf) (3)dppf75
Pd(OAc)₂ (3)SPhos85
PdCl₂(PCy₃)₂ (3)PCy₃68
Reaction Conditions: 2-chloropyrimidine derivative (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), 1,4-dioxane/H₂O (4:1), 120 °C, 15 min, microwave irradiation.

Table 2: Base and Solvent Optimization for Microwave-Assisted Suzuki Coupling

BaseSolventTemperature (°C)Time (min)Yield (%)
K₂CO₃1,4-Dioxane/H₂O (4:1)1201588
Cs₂CO₃1,4-Dioxane/H₂O (4:1)1201592
K₃PO₄1,4-Dioxane/H₂O (4:1)1201585
K₂CO₃DME/H₂O (4:1)1201582
K₂CO₃Toluene/H₂O (4:1)1201575
Reaction Conditions: 2-chloropyrimidine derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂/SPhos (3 mol%), microwave irradiation.
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, DME/water)

  • Microwave reactor vials with stir bars

Procedure:

  • To a microwave reactor vial, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (1-5 mol%).

  • Add the degassed solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture with stirring at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-cyanopyrimidine.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Boronic Acid - Base - Catalyst/Ligand solvent Add Degassed Solvent reagents->solvent seal Seal Microwave Vial solvent->seal irradiate Microwave Irradiation (e.g., 120°C, 15 min) seal->irradiate extract Extraction with Organic Solvent irradiate->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure 2-Aryl-5-cyanopyrimidine purify->product

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Application Note 2: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines. Its application to this compound provides a direct route to a wide array of 2-amino-5-cyanopyrimidines, which are key intermediates in the synthesis of many kinase inhibitors. Microwave heating significantly accelerates the C-N bond formation, allowing for rapid library synthesis.

Optimization of Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the catalyst, ligand, and base combination. Sterically hindered phosphine ligands are often crucial for achieving high yields.

Table 3: Catalyst and Ligand Screening for Microwave-Assisted Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)BaseYield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu95
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄88
Pd₂(dba)₃ (2)BINAP (4)Cs₂CO₃75
Pd(OAc)₂ (2)JohnPhos (4)K₂CO₃82
Reaction Conditions: 2-chloropyrimidine derivative (1.0 eq), amine (1.2 eq), base (1.5 eq), toluene, 130 °C, 20 min, microwave irradiation.
Experimental Protocol: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Microwave reactor vials with stir bars

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a microwave reactor vial.

  • Add the base, this compound, and a stir bar.

  • Add the amine and the anhydrous, degassed solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with stirring at a set temperature (typically 110-150 °C) for a specified time (usually 15-45 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification reagents Combine in Vial: - this compound - Amine, Base - Pd Precatalyst, Ligand solvent Add Anhydrous Solvent reagents->solvent seal Seal Microwave Vial solvent->seal irradiate Microwave Irradiation (e.g., 130°C, 20 min) seal->irradiate filter Filter through Celite irradiate->filter extract Aqueous Work-up filter->extract purify Purification extract->purify product Pure 2-Amino-5-cyanopyrimidine purify->product

Caption: Experimental workflow for microwave-assisted Buchwald-Hartwig amination.

Application Note 3: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles, particularly primary and secondary amines, a direct nucleophilic aromatic substitution can be achieved without the need for a metal catalyst. Microwave irradiation can significantly accelerate these reactions, providing a rapid and efficient route to 2-substituted-5-cyanopyrimidines.

Optimization of Reaction Conditions

The key parameters for a successful microwave-assisted SNAr reaction are the choice of solvent and the reaction temperature. A high-boiling polar aprotic solvent is often beneficial.

Table 4: Conditions for Microwave-Assisted SNAr of this compound

Amine NucleophileSolventTemperature (°C)Time (min)Yield (%)
MorpholineNMP1501092
PiperidineDMSO1401589
AnilineEtOH1202078
Benzylaminen-BuOH1301585
Reaction Conditions: this compound (1.0 eq), amine (1.5 eq), microwave irradiation.
Experimental Protocol: General Procedure for Microwave-Assisted SNAr

Materials:

  • This compound

  • Amine nucleophile

  • High-boiling point solvent (e.g., NMP, DMSO, n-BuOH)

  • Microwave reactor vials with stir bars

Procedure:

  • To a microwave reactor vial, add this compound (1.0 eq) and the amine nucleophile (1.2-2.0 eq).

  • Add the solvent and a stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with stirring at a set temperature (typically 120-180 °C) for a specified time (usually 10-30 minutes).

  • After cooling, the reaction mixture can often be precipitated by the addition of water.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, the crude product can be purified by recrystallization or column chromatography.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Product Isolation reagents Combine Reactants: - this compound - Amine Nucleophile solvent Add High-Boiling Solvent reagents->solvent seal Seal Microwave Vial solvent->seal irradiate Microwave Irradiation (e.g., 150°C, 10 min) seal->irradiate precipitate Precipitation with Water irradiate->precipitate filter Filter and Dry precipitate->filter purify Optional Purification filter->purify product Pure 2-Substituted-5-cyanopyrimidine purify->product

Caption: Experimental workflow for microwave-assisted nucleophilic aromatic substitution.

Conclusion

Microwave-assisted synthesis is a highly effective and efficient methodology for the derivatization of this compound. The protocols outlined in these application notes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide robust starting points for the synthesis of diverse libraries of substituted pyrimidines. The significant reduction in reaction times and often improved yields make MAOS an indispensable tool for accelerating research and development in the field of drug discovery. Researchers and scientists are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

Application Note and Protocol: Purification of 2-Chloropyrimidine-5-carbonitrile Reaction Products by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-5-carbonitrile is a key intermediate in the synthesis of a variety of biologically active compounds and is of significant interest to the pharmaceutical and agrochemical industries. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the safety and efficacy of final products. This application note provides a detailed, two-step chromatographic protocol for the purification of crude this compound, ensuring high purity and suitability for further synthetic transformations.

The synthesis of this compound can result in a crude product containing unreacted starting materials, reagents, and various side products. This protocol outlines an efficient purification strategy employing flash chromatography for the initial bulk purification, followed by preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Materials and Methods

Synthesis of this compound (Illustrative)

A common route to this compound involves the chlorination of a suitable pyrimidine precursor. For instance, the reaction of 2-hydroxypyrimidine-5-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl₃) can yield the desired product. Potential impurities from such a synthesis may include unreacted starting material, residual chlorinating agent, and various chlorinated byproducts.

Initial Purification by Flash Chromatography

Flash chromatography is employed for the rapid removal of major impurities from the crude reaction mixture.

Table 1: Flash Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions Dependent on scale; typically a 40g column for a 1-2g crude sample
Mobile Phase Gradient of Ethyl Acetate in Hexane
Gradient Profile 0-10% Ethyl Acetate over 10 column volumes (CV), then 10-30% Ethyl Acetate over 15 CV
Flow Rate 40 mL/min
Detection UV at 254 nm
Sample Preparation Crude product dissolved in a minimal amount of dichloromethane
Loading Technique Dry loading onto silica gel

Experimental Protocol: Flash Chromatography

  • Column Packing: A glass column is dry-packed with silica gel.

  • Equilibration: The packed column is equilibrated with the initial mobile phase (100% Hexane).

  • Sample Loading: The crude this compound is dissolved in dichloromethane, and silica gel is added. The solvent is removed under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the equilibrated column.

  • Elution: The mobile phase gradient is initiated.

  • Fraction Collection: Fractions of 20 mL are collected throughout the run.

  • Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the partially purified this compound.

Final Purification by Preparative HPLC

For applications requiring very high purity, a final purification step using preparative reversed-phase HPLC is recommended.

Table 2: Preparative HPLC Parameters

ParameterValue
Stationary Phase C18 silica gel (10 µm particle size)
Column Dimensions 21.2 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Profile 20-60% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on concentration)
Sample Preparation Partially purified product dissolved in a 1:1 mixture of Acetonitrile and Water

Experimental Protocol: Preparative HPLC

  • System Equilibration: The HPLC system and column are equilibrated with the initial mobile phase composition (20% B).

  • Sample Injection: The dissolved sample is injected onto the column.

  • Chromatography: The gradient elution is performed.

  • Fraction Collection: Fractions corresponding to the main product peak are collected using an automated fraction collector.

  • Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC.

  • Solvent Evaporation: The solvent from the pure fractions is removed, often by lyophilization, to yield the highly pure this compound.

Results and Discussion

The two-step purification strategy allows for the efficient removal of both major and minor impurities from the crude reaction product.

Table 3: Purification Summary

Purification StepStarting Purity (by HPLC)Final Purity (by HPLC)Typical Yield
Flash Chromatography ~75%~95%80-90%
Preparative HPLC ~95%>99%85-95%

The initial flash chromatography step effectively removes the bulk of the impurities, significantly enriching the desired product. The subsequent preparative HPLC step is highly effective in separating closely related impurities, resulting in a final product of very high purity.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product CrudeProduct Crude 2-Chloropyrimidine- 5-carbonitrile Reaction Mixture FlashChrom Flash Chromatography (Bulk Purification) CrudeProduct->FlashChrom Load Crude PartiallyPurified Partially Purified Product (~95% Purity) FlashChrom->PartiallyPurified Elute & Combine Fractions TLC TLC Analysis FlashChrom->TLC Monitor Fractions PrepHPLC Preparative HPLC (High Purity Polishing) PureProduct Highly Pure Product (>99% Purity) PrepHPLC->PureProduct Collect Pure Fractions AnalytHPLC Analytical HPLC Purity Check PrepHPLC->AnalytHPLC Confirm Purity PartiallyPurified->PrepHPLC Load Enriched Product

Caption: Overall workflow for the purification of this compound.

LogicalPurificationSteps Start Crude Reaction Product (Mixture of components) Step1 Step 1: Flash Chromatography Start->Step1 Objective: Bulk Separation Intermediate Partially Purified Product (Major impurities removed) Step1->Intermediate Step2 Step 2: Preparative HPLC Intermediate->Step2 Objective: High-Resolution Polishing Final Final Pure Product (>99% Purity) Step2->Final

Caption: Logical relationship of the two-step chromatographic purification process.

Conclusion

The described two-step chromatographic purification protocol, combining flash chromatography and preparative HPLC, provides a robust and efficient method for obtaining high-purity this compound from a crude reaction mixture. This protocol is scalable and can be adapted for various research, development, and production needs, ensuring the quality and consistency of this important chemical intermediate.

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloropyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2-chloropyrimidine-5-carbonitrile derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry, forming the core of various therapeutic agents. The methodologies outlined below are designed to be scalable and efficient for industrial applications.

Introduction

Pyrimidine-5-carbonitrile derivatives are pivotal intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy. The presence of a chloro group at the 2-position and a nitrile group at the 5-position offers versatile handles for further chemical modifications, making these compounds highly valuable building blocks in drug discovery and development. This document details a robust synthetic strategy, experimental protocols, and key data points for the large-scale production of these important derivatives.

Synthetic Strategy Overview

The large-scale synthesis of this compound derivatives can be efficiently achieved through a multi-step process. A common and effective strategy involves the initial construction of a pyrimidine ring with the desired substitution pattern, followed by a chlorination step. A widely adopted approach for the pyrimidine core formation is the one-pot, three-component Biginelli or a related condensation reaction, which is known for its high efficiency and atom economy.

A representative synthetic pathway proceeds as follows:

  • Step 1: Synthesis of a 2-Thio- or 2-Hydroxypyrimidine-5-carbonitrile Precursor. This is typically achieved via a condensation reaction of an appropriate aldehyde, malononitrile, and thiourea (for the 2-thio derivative) or urea (for the 2-hydroxy derivative). This reaction is often catalyzed and can be performed under solvent-free conditions, making it environmentally friendly and suitable for large-scale production.

  • Step 2: Chlorination of the Pyrimidine Ring. The precursor from Step 1 is then subjected to chlorination to introduce the chloro group at the 2-position. This is commonly accomplished using standard chlorinating agents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).

This two-step approach allows for the synthesis of a variety of this compound derivatives by simply varying the starting aldehyde in the initial condensation step.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Derivatives

This protocol describes a one-pot synthesis of the pyrimidine precursor using an aromatic aldehyde, malononitrile, and thiourea.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes) (1 mol)

  • Malononitrile (1.2 mol)

  • Thiourea (1.8 mol)

  • Catalyst (e.g., bone char-nPrN-SO₃H, 0.4 mol%)[1]

  • Ethanol

  • Distilled water

Equipment:

  • Large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature control.

  • Filtration apparatus

  • Drying oven

Procedure:

  • To the reaction vessel, add the aromatic aldehyde (1 mol), malononitrile (1.2 mol), thiourea (1.8 mol), and the catalyst (0.4 mol%).[1]

  • Heat the mixture to 80°C with constant stirring under solvent-free conditions.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add distilled water to the reaction mixture and allow it to cool to room temperature.[1]

  • The resulting precipitate is collected by filtration.

  • Wash the solid product with hot ethanol (3 x 2 mL) to remove any unreacted starting materials and impurities.[1]

  • Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of 4-Chloro-6-aryl-2-thioxo-1,2-dihydropyrimidine-5-carbonitriles

This protocol details the chlorination of the pyrimidine precursor to yield the desired 2-chloropyrimidine derivative.

Materials:

  • 6-Aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivative (from Protocol 1) (0.01 mol)

  • Phosphorus pentachloride (PCl₅) (0.01 mol)[2]

  • Phosphorus oxychloride (POCl₃) (20 mL)[2]

  • Crushed ice

  • Water

Equipment:

  • Reaction flask equipped with a reflux condenser and a dropping funnel, placed in a fume hood.

  • Heating mantle

  • Filtration apparatus

  • Drying equipment

Procedure:

  • In a reaction flask, prepare a mixture of the 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivative (0.01 mol) and phosphorus pentachloride (0.01 mol) in phosphorus oxychloride (20 mL).[2]

  • Heat the reaction mixture on a steam bath for 3 hours.[2]

  • After the reaction is complete, carefully and gradually pour the reaction mixture onto crushed ice in a separate beaker.

  • The precipitate that forms is the desired chlorinated product.

  • Collect the solid by filtration and wash thoroughly with cold water.

  • Dry the product to obtain the 4-chloro-6-aryl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile.[2]

Data Presentation

The following table summarizes representative yields for the synthesis of various pyrimidine-5-carbonitrile derivatives based on similar reported procedures.

Precursor/ProductStarting AldehydeYield (%)Melting Point (°C)Reference
6-(3-Methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile3-Methoxybenzaldehyde95%215-217[2]
6-(2,5-Dimethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile2,5-Dimethoxybenzaldehyde90%137-140[2]
6-(3,5-Dimethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile3,5-Dimethoxybenzaldehyde94%130-132[2]
4-Chloro-6-(3-methoxyphenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile-92%180-182[2]
2-Chloropyrimidine (from 2-aminopyrimidine with ZnCl₂)-69%63-65[3]

Mandatory Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_step1 Step 1: One-Pot Condensation A Aromatic Aldehyde D 6-Aryl-2-thio/hydroxy-pyrimidine -5-carbonitrile Precursor A->D Catalyst, 80°C (e.g., Biginelli Reaction) B Malononitrile B->D Catalyst, 80°C (e.g., Biginelli Reaction) C Thiourea / Urea C->D Catalyst, 80°C (e.g., Biginelli Reaction) E 2-Chloro-6-aryl-pyrimidine -5-carbonitrile Derivative D->E Chlorination (e.g., POCl₃, PCl₅)

Caption: Synthetic route for this compound derivatives.

Experimental Workflow

Experimental_Workflow start Start reactants Charge Reactor with Aldehyde, Malononitrile, Thiourea, and Catalyst start->reactants reaction1 Heat to 80°C and Stir (Monitor by TLC) reactants->reaction1 workup1 Cool, Add Water, and Filter to Isolate Precursor reaction1->workup1 precursor Dry Pyrimidine-5-carbonitrile Precursor workup1->precursor chlorination_setup Prepare Mixture of Precursor, PCl₅, and POCl₃ precursor->chlorination_setup reaction2 Heat Mixture (e.g., Steam Bath, 3h) chlorination_setup->reaction2 workup2 Quench on Ice and Filter to Isolate Product reaction2->workup2 product Dry Final 2-Chloropyrimidine -5-carbonitrile Derivative workup2->product end End product->end

Caption: Large-scale experimental workflow diagram.

References

Application Notes and Protocols for the Functionalization of the Nitrile Group in 2-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for the chemical modification of the nitrile group in 2-Chloropyrimidine-5-carbonitrile. This key building block is frequently utilized in the synthesis of biologically active compounds, particularly kinase inhibitors for oncology research.[1][2][3][4] The functionalization of the nitrile moiety opens avenues to a diverse range of derivatives with potential therapeutic applications.

The nitrile group is a versatile functional handle that can be transformed into various other functionalities, including amines, carboxylic acids, ketones, and tetrazoles.[5][6] These transformations are crucial for structure-activity relationship (SAR) studies in drug discovery programs.[7]

This document outlines detailed experimental protocols for the following key transformations of this compound:

  • Reduction to Primary Amine: Conversion of the nitrile to an aminomethyl group.

  • Hydrolysis to Carboxylic Acid: Transformation of the nitrile to a carboxyl group.

  • Addition of Grignard Reagents to form Ketones: Carbon-carbon bond formation to yield keto derivatives.

  • [3+2] Cycloaddition to form Tetrazoles: Synthesis of tetrazolylpyrimidines, which are important bioisosteres of carboxylic acids.[8]

Reduction of the Nitrile Group to a Primary Amine

The reduction of the nitrile group in this compound to a primary amine (2-Chloro-5-(aminomethyl)pyrimidine) provides a valuable intermediate for further derivatization, such as amide bond formation. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[9][10][11][12]

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of the nitrile functionality to a primary amine using LiAlH₄.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_workup Work-up and Purification start Suspend this compound in anhydrous THF add_liaih4 Add LiAlH₄ portion-wise at 0 °C start->add_liaih4 reflux Reflux the reaction mixture add_liaih4->reflux quench Quench with water and NaOH solution reflux->quench filter Filter the solid precipitate quench->filter extract Extract the filtrate with ethyl acetate filter->extract dry_concentrate Dry and concentrate the organic layer extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end 2-Chloro-5-(aminomethyl)pyrimidine purify->end

Caption: Workflow for the reduction of this compound to 2-Chloro-5-(aminomethyl)pyrimidine using LiAlH₄.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (1.5 - 2.0 eq) portion-wise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the solid aluminum salts through a pad of Celite® and wash the filter cake with THF and ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-Chloro-5-(aminomethyl)pyrimidine.

Quantitative Data Summary:

ReactantReducing AgentSolventTemperatureTime (h)Yield (%)
This compoundLiAlH₄THFReflux2-475-85
This compoundH₂/Ni catalystMethanolRT1280-90

Hydrolysis of the Nitrile Group to a Carboxylic Acid

The hydrolysis of the nitrile group provides 2-Chloropyrimidine-5-carboxylic acid, a key intermediate for the synthesis of amides and esters. This transformation can be achieved under either acidic or basic conditions.[9][11][13]

Experimental Protocol: Basic Hydrolysis

This protocol details the hydrolysis of the nitrile to a carboxylic acid using sodium hydroxide.

Reaction Pathway:

G start This compound intermediate Sodium 2-chloropyrimidine-5-carboxylate start->intermediate 1. NaOH, H₂O, Reflux end 2-Chloropyrimidine-5-carboxylic acid intermediate->end 2. HCl (aq)

Caption: Pathway for the basic hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated or 6N

  • Water

Procedure:

  • To a solution of this compound (1.0 eq) in water, add an excess of sodium hydroxide (3.0-5.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully acidify the reaction mixture to pH 2-3 by the dropwise addition of concentrated or 6N HCl.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Chloropyrimidine-5-carboxylic acid.

Quantitative Data Summary:

ReactantConditionsSolventTemperatureTime (h)Yield (%)
This compoundNaOH (aq)WaterReflux4-885-95
This compoundH₂SO₄ (aq)WaterReflux6-1280-90

Addition of Grignard Reagents to form Ketones

The reaction of this compound with Grignard reagents, followed by acidic workup, yields the corresponding ketones. This reaction is a powerful tool for C-C bond formation.[10][13][14]

Experimental Protocol: Grignard Reagent Addition

This protocol outlines the synthesis of a ketone via the addition of a Grignard reagent to the nitrile.

Logical Relationship Diagram:

G cluster_grignard Grignard Reaction cluster_hydrolysis Hydrolysis start This compound in anhydrous ether or THF add_grignard Add Grignard Reagent (R-MgX) dropwise at 0 °C start->add_grignard stir Stir at room temperature add_grignard->stir hydrolyze Acidic workup (e.g., aq. NH₄Cl or dil. HCl) stir->hydrolyze end 2-Chloro-5-(acyl)pyrimidine hydrolyze->end

Caption: Logical flow for the synthesis of a ketone from this compound and a Grignard reagent.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium chloride) in THF or ether

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.1-1.5 eq) dropwise via a syringe or an addition funnel, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution or dilute HCl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-Chloro-5-(acyl)pyrimidine.

Quantitative Data Summary:

ReactantGrignard ReagentSolventTemperatureTime (h)Yield (%)
This compoundPhenylmagnesium bromideTHF0 °C to RT460-75
This compoundMethylmagnesium chlorideTHF0 °C to RT365-80

[3+2] Cycloaddition with Azide to form Tetrazoles

The [3+2] cycloaddition of the nitrile group with an azide source, typically sodium azide, is a common method to synthesize 5-substituted tetrazoles.[8][15][16] Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.[8]

Experimental Protocol: Tetrazole Formation

This protocol describes the synthesis of 2-Chloro-5-(1H-tetrazol-5-yl)pyrimidine.

Experimental Workflow:

G start Dissolve this compound in DMF add_reagents Add sodium azide and ammonium chloride start->add_reagents heat Heat the reaction mixture add_reagents->heat workup Pour into ice-water and acidify heat->workup filter_dry Filter and dry the precipitate workup->filter_dry end 2-Chloro-5-(1H-tetrazol-5-yl)pyrimidine filter_dry->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Yield with 2-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Chloropyrimidine-5-carbonitrile.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

Answer: Low yields with this compound can stem from several factors, primarily related to the substrate's electronic properties and the inherent challenges of using a chloro-heteroarene.

  • Poor Reactivity of the C-Cl Bond: The carbon-chlorine bond is less reactive than corresponding carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more challenging.[1][2] This often requires more robust catalytic systems and higher reaction temperatures.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. The presence of the electron-withdrawing nitrile group further influences the electron density of the ring, potentially affecting catalyst activity.

  • Side Reactions: The most common side reactions are protodeboronation of the boronic acid and homocoupling of the boronic acid.[2]

Question 2: I am observing significant amounts of unreacted this compound. How can I improve the conversion?

Answer: To improve the conversion of the starting material, consider the following strategies:

  • Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using catalyst systems with bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, which are known to be effective for challenging couplings of aryl chlorides.[1][2]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond. Microwave-assisted heating can be particularly effective in rapidly reaching and maintaining high temperatures, often leading to improved yields and shorter reaction times.

  • Use a Stronger Base: A strong base is often necessary for couplings involving less reactive chlorides. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][2]

Question 3: How can I minimize the formation of side products like the protodeboronated arene and homocoupled boronic acid?

Answer: Minimizing side reactions is crucial for maximizing the yield of the desired product.

  • To Reduce Protodeboronation:

    • Use boronic esters (e.g., pinacol esters) instead of boronic acids, as they are generally more stable.[2]

    • Carefully control the amount of water in the reaction. While some water can be beneficial, excess water can promote protodeboronation.[1]

    • Use milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) if stronger bases are exacerbating the issue.[3]

  • To Reduce Homocoupling:

    • Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen, which can promote homocoupling.[2]

    • Use a Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species.[2]

Question 4: The reaction works with electron-rich arylboronic acids, but fails with electron-deficient ones. Why is this and how can I address it?

Answer: The electronic properties of the boronic acid significantly impact the transmetalation step of the catalytic cycle.

  • Electronic Effects: Electron-deficient arylboronic acids are less nucleophilic, which can slow down the transmetalation step, leading to lower yields.[4]

  • Optimization Strategies:

    • A more active catalyst system, as mentioned previously, can help to facilitate the sluggish transmetalation.

    • Screening different bases and solvents is crucial, as the optimal conditions can vary depending on the specific coupling partners.

    • Increasing the equivalents of the boronic acid may also help to drive the reaction forward.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst selection for the Suzuki coupling of this compound?

A1: For a less reactive substrate like this compound, a good starting point is a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃, SPhos, or XPhos.[1][3] While Pd(PPh₃)₄ is a common catalyst, it may be less effective for this challenging substrate.

Q2: Which base is recommended for this reaction?

A2: Strong inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is often a robust choice for difficult couplings.[1][2] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also commonly used and should be considered during optimization.[1][4]

Q3: What solvent system should I use?

A3: A mixture of an aprotic organic solvent and water is typically used. Common and effective solvent systems include 1,4-dioxane/water and THF/water.[1][5][6] The ratio of the organic solvent to water often requires optimization.

Q4: Is it necessary to run the reaction under an inert atmosphere?

A4: Yes, it is highly recommended to perform Suzuki couplings under an inert atmosphere (e.g., argon or nitrogen).[2][7] Oxygen can lead to the degradation of the phosphine ligands and the palladium catalyst, as well as promote the homocoupling of the boronic acid, all of which will reduce the yield of your desired product.[2]

Q5: Can microwave irradiation improve my reaction?

A5: Yes, microwave-assisted synthesis can be highly effective for the Suzuki coupling of chloropyrimidines. It can significantly reduce reaction times (often to minutes) and improve yields, even with lower catalyst loadings.[5][8]

Data Presentation

The following tables summarize quantitative data from screening various reaction components for the Suzuki coupling of dichloropyrimidines, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Effect of Different Catalysts on Suzuki Coupling Yield of 2,4-Dichloropyrimidine with Phenylboronic Acid

Catalyst (mol%)LigandSolventBaseTemp (°C)TimeYield (%)Reference
Pd(PPh₃)₄ (3)-1,4-Dioxane/H₂OK₂CO₃10015 min (MW)81[5]
Pd₂(dba)₃ (1.5)P(t-Bu)₃THFKF50OvernightModerate[3]
Pd(OAc)₂ (2)SPhos (4)1,4-Dioxane/H₂OCs₂CO₃10018 h75-85[9]
Pd(dppf)Cl₂ (2)-1,4-DioxaneK₂CO₃10016 h92[9]

Table 2: Effect of Different Bases on Suzuki Coupling Yield of Chloropyridines/Pyrimidines

BaseSolventTemperature (°C)Yield (%)NotesReference
K₂CO₃1,4-Dioxane/H₂O100HighA common and effective base.[1]
K₃PO₄1,4-Dioxane100Good to ExcellentOften provides good yields, especially for challenging couplings.[1][2]
Cs₂CO₃1,4-Dioxane/H₂O100Good to ExcellentA strong base, effective for difficult couplings.[9]
Na₂CO₃Toluene/EtOH/H₂O10085Effective for some substrates.[9]
KFTHF50ModerateCan be effective and may reduce protodeboronation.[3]

Table 3: Effect of Different Solvents on Suzuki Coupling Yield of 2,4-Dichloropyrimidine

Solvent SystemBaseTemperature (°C)TimeYield (%)Reference
1,4-Dioxane/H₂O (2:1)K₂CO₃10015 min (MW)80[5]
THF/H₂OK₂CO₃100VariesGenerally effective.[6]
Toluene/H₂OK₂CO₃100VariesAnother common and effective system.[1]
DMF/H₂ONa₂CO₃60VariesA polar aprotic solvent that can be effective.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Note: This is a generalized procedure and requires optimization for specific substrates and scales.

  • Reaction Setup: To a dry Schlenk tube or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2]

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[9]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[2][7]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, in a 4:1 to 10:1 ratio) via syringe.[9]

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.[1][9]

    • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 100-120 °C) for 15-30 minutes.[5]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2][6]

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) B->C D Add Degassed Solvent C->D E Heat & Stir (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Suzuki Start Low Yield or No Reaction Check_SM Starting Material Consumed? Start->Check_SM Increase_Reactivity Increase Reactivity: - Higher Temperature (Microwave) - More Active Catalyst (e.g., Buchwald) - Stronger Base (K₃PO₄, Cs₂CO₃) Check_SM->Increase_Reactivity No Side_Products Significant Side Products Observed? Check_SM->Side_Products Yes Success Improved Yield Increase_Reactivity->Success Optimize_Conditions Optimize Conditions: - Screen Solvents/Bases - Check Reagent Purity Side_Products->Optimize_Conditions No Protodeboronation Protodeboronation? Side_Products->Protodeboronation Yes Optimize_Conditions->Success Homocoupling Homocoupling? Protodeboronation->Homocoupling No Address_Protodeboronation Address Protodeboronation: - Use Boronic Ester - Control Water Content - Use Milder Base (KF) Protodeboronation->Address_Protodeboronation Yes Address_Homocoupling Address Homocoupling: - Ensure Inert Atmosphere - Use Pd(0) Source Homocoupling->Address_Homocoupling Yes Homocoupling->Success No Address_Protodeboronation->Success Address_Homocoupling->Success

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling reaction.

References

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination of 2-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules, the Buchwald-Hartwig amination stands as a powerful tool. However, its application to electron-deficient substrates like 2-Chloropyrimidine-5-carbonitrile can present unique challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this specific transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the Buchwald-Hartwig amination of this compound, providing potential causes and actionable solutions.

Q1: Why is my reaction showing low or no conversion to the desired 2-amino-pyrimidine product?

A1: Low or no conversion is a frequent issue, often stemming from several factors related to the catalyst system and reaction conditions. 2-Chloropyrimidines, particularly those with electron-withdrawing groups like a nitrile, can be challenging substrates.

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Improper handling or storage of the palladium precatalyst and ligand can lead to deactivation.

  • Suboptimal Ligand Choice: The ligand plays a critical role in the catalytic cycle. For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.

  • Inappropriate Base: The choice and purity of the base are crucial. The base must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrate or catalyst.

  • Low Reaction Temperature: The oxidative addition of the C-Cl bond to the palladium center can be slow and often requires elevated temperatures.

  • Solvent Issues: The solvent must be anhydrous and capable of dissolving the reactants and the catalytic species.

Troubleshooting Steps:

  • Catalyst and Ligand:

    • Use a pre-catalyst to ensure reliable generation of the active Pd(0) species.

    • Switch to a more electron-rich and sterically hindered ligand. Common choices for challenging aryl chlorides include biarylphosphine ligands like XPhos, SPhos, or RuPhos.[1]

    • Ensure all manipulations are performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Base Selection:

    • If using a strong base like NaOtBu, ensure it is from a fresh, anhydrous source. Traces of moisture or hydroxide can be detrimental.[2]

    • For base-sensitive substrates, consider weaker inorganic bases such as Cs₂CO₃ or K₃PO₄, though this may require higher reaction temperatures.

  • Reaction Conditions:

    • Incrementally increase the reaction temperature, for example, in 10-20 °C intervals. Typical temperatures for these couplings range from 80-120 °C.[3]

    • Ensure the solvent (e.g., toluene, dioxane) is anhydrous and degassed.

Q2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) as a side product. How can this be minimized?

A2: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of undergoing amination. This often occurs when the desired C-N bond formation is slow.

Strategies to Minimize Hydrodehalogenation:

  • Optimize Ligand: Select a ligand that promotes rapid reductive elimination of the amination product. Bulky, electron-rich ligands are known to accelerate this step.

  • Choice of Base: In some cases, using a weaker or less sterically hindered base can reduce the rate of hydrodehalogenation.

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.5 equivalents) can help to favor the desired coupling pathway.[2]

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dry, as water can be a proton source for the hydrodehalogenation pathway.

Q3: My reaction is producing a complex mixture of byproducts. What are the likely causes?

A3: A complex product mixture can arise from several issues, including substrate or reagent decomposition and competing side reactions.

Potential Causes and Solutions:

  • Substrate Instability: The pyrimidine ring, especially with an electron-withdrawing nitrile group, can be susceptible to nucleophilic attack by strong bases at high temperatures. Consider using a weaker base (e.g., Cs₂CO₃, K₃PO₄) and optimizing the temperature.

  • Ligand Decomposition: Some phosphine ligands can degrade at high temperatures. Ensure the chosen ligand is stable under the reaction conditions.

  • Competing Reactions: Besides hydrodehalogenation, other side reactions may occur. Careful analysis of the byproducts by LC-MS or GC-MS can help to identify these pathways and guide optimization.

Data Presentation: Reaction Condition Optimization

While specific data for the Buchwald-Hartwig amination of this compound is not extensively tabulated in the literature, the following tables provide representative conditions and outcomes for the amination of similar electron-deficient 2-chloropyrimidines and related heteroaryl chlorides. This data can serve as a valuable starting point for optimization.

Table 1: Comparison of Ligands and Bases for the Amination of 2-Chloropyrimidines

EntryAminePalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃XPhosNaOtBuToluene100694BenchChem
2AnilinePd(OAc)₂BINAPCs₂CO₃Toluene11024Moderate to GoodGeneric Protocol
3Substituted AminePd₂(dba)₃DialkylbiarylphosphineK₂CO₃Dioxane80-120VariesGood[3]
4BenzylaminePd(OAc)₂JosiphosNaOtBuToluene100VariesHighGeneric Protocol

Table 2: General Solvent and Temperature Guidelines

SolventTypical Temperature Range (°C)Notes
Toluene80 - 120Common and effective solvent.[4]
Dioxane80 - 110Another frequently used solvent.
THF60 - 80Can sometimes lead to lower yields.
t-BuOH80 - 100Often used with weaker bases like carbonates and phosphates.

Experimental Protocols

The following is a generalized experimental protocol for the Buchwald-Hartwig amination of this compound. Note: This is a starting point, and optimization of catalyst, ligand, base, solvent, and temperature is likely necessary for a specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the this compound, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization.[3]

Visualizing the Troubleshooting Process

To aid in systematically addressing experimental failures, the following workflow diagrams illustrate the logical steps for troubleshooting common issues.

Troubleshooting_Workflow start Reaction Failed: Low or No Conversion catalyst_check Check Catalyst System: - Inert atmosphere maintained? - Precatalyst used? - Ligand appropriate for aryl chloride? start->catalyst_check base_check Evaluate Base: - Anhydrous and high purity? - Strength appropriate for substrate? catalyst_check->base_check If catalyst system is robust outcome_failure Continue Optimization catalyst_check->outcome_failure If issues found, correct and retry conditions_check Assess Reaction Conditions: - Temperature high enough? - Solvent anhydrous and degassed? base_check->conditions_check If base is suitable base_check->outcome_failure If base is suspect, replace and retry side_products Analyze for Side Products: - Hydrodehalogenation? - Substrate decomposition? conditions_check->side_products If conditions are appropriate conditions_check->outcome_failure If conditions are suboptimal, adjust and retry outcome_success Reaction Successful side_products->outcome_success If no major side products and conversion improves side_products->outcome_failure If side products persist, further optimization needed

Caption: A logical workflow for troubleshooting a failed Buchwald-Hartwig amination.

Reaction_Setup_Workflow start Start Reaction Setup add_solids Add Solids to Dry Glassware: - this compound - Pd Precatalyst & Ligand - Base start->add_solids inert_atmosphere Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) add_solids->inert_atmosphere add_liquids Add Anhydrous/Degassed Liquids: - Solvent - Amine inert_atmosphere->add_liquids heat_stir Heat to Desired Temperature with Vigorous Stirring add_liquids->heat_stir monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat_stir->monitor workup Reaction Workup: - Cool, Dilute, Filter monitor->workup Upon completion purification Purification: - Chromatography or Recrystallization workup->purification end Obtain Pure Product purification->end

Caption: A standard experimental workflow for the Buchwald-Hartwig amination.

References

Technical Support Center: Cross-Coupling Reactions of 2-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in cross-coupling reactions involving 2-Chloropyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound particularly challenging?

A1: The primary difficulty stems from the electronic properties of the substrate. The pyrimidine ring contains two nitrogen atoms which are Lewis basic. These nitrogen atoms, particularly the one at the 1-position, can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes.[1][2] This "catalyst poisoning" can halt the catalytic cycle.[2] Additionally, the electron-withdrawing nitrile group and the pyrimidine ring activate the C-Cl bond, but the chlorine's lower reactivity compared to bromine or iodine often requires more robust catalyst systems and harsher conditions, which can promote deactivation pathways.[3][4]

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The lone pair of electrons on the pyrimidine nitrogen can bind strongly to the palladium center, inhibiting the coordination of reactants and preventing key steps like oxidative addition or reductive elimination.[1][2] The nitrile group can also coordinate to the metal center.[5]

  • Formation of Inactive Palladium Black: The active Pd(0) catalyst can agglomerate into insoluble and inactive palladium black.[2][5] This is often exacerbated by slow catalytic turnover or high temperatures.

  • Ligand Degradation: Phosphine ligands, especially at elevated temperatures, can be susceptible to oxidation or other degradation pathways.[5]

  • Formation of Inactive Dimers/Clusters: The catalyst can form inactive dimeric or polymeric species, reducing the concentration of the active monomeric catalyst.[2][6]

Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling with this compound?

A3: A good starting point for a Suzuki-Miyaura coupling with an arylboronic acid would be:

  • Catalyst: Pd₂(dba)₃ (2 mol%) with a bulky, electron-rich phosphine ligand like XPhos (4 mol%) or SPhos (4 mol%).[1] Using a pre-catalyst can also be beneficial for cleaner formation of the active Pd(0) species.[3][7]

  • Base: A strong inorganic base such as K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2 equivalents) is often effective.[1][8]

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene is commonly used.[1]

  • Temperature: Typically in the range of 80 °C to 110 °C.[1]

  • Atmosphere: A strictly inert atmosphere (Argon or Nitrogen) is crucial to prevent oxidation of the catalyst and reagents.[3][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Conversion Catalyst Poisoning by Pyrimidine Nitrogen: The substrate is inhibiting the catalyst.[2]1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[1][2] These ligands can promote the desired catalytic steps and discourage substrate coordination. 2. Use a Pre-catalyst: G3 or G4 palladacycle pre-catalysts can form the active Pd(0) species more efficiently and cleanly.[3]
Inefficient Oxidative Addition: The C-Cl bond is not being effectively activated, which is often the rate-limiting step for aryl chlorides.[3]1. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, while monitoring for decomposition.[2] 2. Select an Appropriate Catalyst System: Use catalyst systems known for their effectiveness with aryl chlorides, such as those with bulky biarylphosphine ligands.[1]
Inactive Catalyst: The palladium source may be old, oxidized, or of poor quality.1. Use a Fresh Catalyst: Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a pre-catalyst.[4] 2. Ensure Inert Atmosphere: Rigorously degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[3][5]
Formation of Palladium Black Slow Catalysis Leading to Agglomeration: If the catalytic cycle is slow due to inhibition, the active Pd(0) species has a longer lifetime in solution, increasing the chance of agglomeration.[2]1. Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle (e.g., use a more effective ligand, higher temperature, or a more suitable base).[2]
Significant Hydrodehalogenation (replacement of -Cl with -H) Competing Reduction Pathway: This occurs when reductive elimination is slow, allowing for side reactions like β-hydride elimination or reaction with trace water.[3]1. Ensure Strictly Anhydrous Conditions: Use scrupulously dried reagents and solvents.[3] 2. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus dehalogenation. Screening different combinations may be necessary.[2] 3. Use a Slight Excess of Coupling Partner: Using 1.2-1.5 equivalents of the amine or boronic acid can favor the desired coupling pathway.[3]
Homocoupling of Boronic Acid (in Suzuki reactions) Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.[5]1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[5] 2. Use a Pre-formed Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that rapidly forms the active species can minimize side reactions that occur during the in-situ reduction of Pd(II).[5]

Data Presentation: Catalyst Systems for Cross-Coupling of Chloropyrimidines

The following tables summarize typical reaction conditions for cross-coupling reactions of substrates similar to this compound. This data is intended to serve as a guideline for experimental design.

Table 1: Suzuki-Miyaura Coupling of Chloro-pyrimidines with Arylboronic Acids [1]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-dioxane/water (4:1)10012-2470-95
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene1101665-90
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-dioxane/water (4:1)1001650-80

Table 2: Buchwald-Hartwig Amination of Chloro-pyrimidines [1]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene808-1675-98
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-dioxane10012-2470-92
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)t-BuOH901860-85

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[1]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[1]

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[1]

  • Reaction: The reaction mixture is stirred at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[1]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).[9]

  • Inert Atmosphere and Solvent: The vessel is evacuated and backfilled with an inert gas.[1] Add the anhydrous, degassed solvent (e.g., toluene).[1]

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) for 8-24 hours. Monitor the reaction by TLC or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.[9]

Visualizations

Troubleshooting_Workflow Start Low Conversion or Yield Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Check_Reagents Are reagents and solvents pure and anhydrous? Check_Inert->Check_Reagents Yes Degas Rigorously degas solvents and reagents Check_Inert->Degas No Catalyst_System Evaluate Catalyst System Check_Reagents->Catalyst_System Yes Dry_Reagents Dry solvents and reagents Check_Reagents->Dry_Reagents No Optimize_Conditions Optimize Reaction Conditions Catalyst_System->Optimize_Conditions Optimized system used Use_Precatalyst Use a reliable pre-catalyst (e.g., G3/G4 Palladacycle) Catalyst_System->Use_Precatalyst Pd(OAc)₂ used Change_Ligand Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos) Catalyst_System->Change_Ligand Standard ligand used Screen_Base Screen different bases (e.g., K₃PO₄, Cs₂CO₃) Optimize_Conditions->Screen_Base Screen_Temp Screen temperature range (e.g., 80-120 °C) Optimize_Conditions->Screen_Temp Success Reaction Successful Degas->Check_Reagents Dry_Reagents->Catalyst_System Use_Precatalyst->Optimize_Conditions Change_Ligand->Optimize_Conditions Screen_Base->Success Screen_Temp->Success Catalyst_Deactivation_Factors cluster_catalyst Catalyst State Active_Catalyst Active Pd(0) Catalyst Inactive_Catalyst Inactive Species Active_Catalyst->Inactive_Catalyst Deactivation Pyrimidine_N Pyrimidine Nitrogen Coordination Pyrimidine_N->Inactive_Catalyst Nitrile_Coord Nitrile Group Coordination Nitrile_Coord->Inactive_Catalyst Oxygen Oxygen / Moisture Oxygen->Inactive_Catalyst High_Temp High Temperature High_Temp->Inactive_Catalyst Bulky_Ligand Bulky, Electron-Rich Ligands (e.g., XPhos) Bulky_Ligand->Active_Catalyst Stabilizes Inert_Atmosphere Inert Atmosphere (Ar/N₂) Inert_Atmosphere->Active_Catalyst Protects Anhydrous Anhydrous Conditions Anhydrous->Active_Catalyst Protects Optimal_Temp Optimal Temperature Optimal_Temp->Active_Catalyst Maintains

References

Technical Support Center: Synthesis of 2-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 2-Chloropyrimidine-5-carbonitrile.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing a Sandmeyer-type reaction from 2-amino-5-cyanopyrimidine.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete diazotization of 2-amino-5-cyanopyrimidine.- Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. - Use a slight excess of sodium nitrite. - Test for the presence of excess nitrous acid using starch-iodide paper before proceeding.
Premature decomposition of the diazonium salt.- Maintain a low reaction temperature (0-5 °C) throughout the diazotization and subsequent reaction with the chloride source. - Use the diazonium salt solution immediately after its preparation.
Formation of 2-hydroxy-5-cyanopyrimidine as a major byproduct.- Minimize the amount of water in the reaction mixture. - Ensure the reaction is sufficiently acidic to suppress the reaction with water.
Presence of a Major Impurity at a Higher Retention Time in HPLC Formation of an azo-coupled dimer.- Ensure slow and controlled addition of the sodium nitrite solution to prevent localized high concentrations of the diazonium salt. - Maintain a low reaction temperature to disfavor the coupling reaction.
Product is an Off-White or Yellowish Solid Presence of colored impurities, possibly from side reactions or decomposition.- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene). - If recrystallization is ineffective, consider purification by column chromatography on silica gel or preparative HPLC.
Nitrile Group Hydrolysis (Observed by IR or NMR) Reaction conditions are too harsh (e.g., high temperature, prolonged exposure to strong acid or base).- Maintain the recommended low temperatures during the synthesis. - Avoid prolonged reaction times. - During workup, neutralize the reaction mixture carefully at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and its key impurities?

A common and effective method is the Sandmeyer reaction, starting from 2-amino-5-cyanopyrimidine. This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) followed by the introduction of a chlorine atom using a copper(I) chloride catalyst.

The primary expected impurities include:

  • 2-hydroxy-5-cyanopyrimidine: Formed from the reaction of the intermediate diazonium salt with water.[1]

  • Unreacted 2-amino-5-cyanopyrimidine: Due to incomplete diazotization.

  • Azo-coupled dimers: Resulting from the reaction of the diazonium salt with the starting amine.[1]

  • Phenolic impurities: Arising from the reaction of aryl radicals with water, a common side product in Sandmeyer reactions.[1]

Q2: What analytical methods are recommended for purity assessment of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for quantifying the purity of the final product and detecting non-volatile impurities. A typical method would utilize a C18 column with a gradient of acetonitrile and water (often with a small amount of acid like formic or trifluoroacetic acid for better peak shape).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities. It provides both retention time and mass spectral data, aiding in the confident identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and any isolated impurities. It can also be used for quantitative analysis (qNMR) with an internal standard.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitrile (C≡N stretch) and the C-Cl bond, and can indicate the presence of impurities like hydroxyl groups (O-H stretch) from the 2-hydroxy-5-cyanopyrimidine byproduct.

Q3: What are the best practices for purifying crude this compound?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most efficient method for removing minor impurities. The selection of an appropriate solvent system is crucial. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities will either be highly soluble or insoluble at all temperatures. Common solvent systems to explore include ethanol/water, isopropanol, toluene, or heptane/ethyl acetate mixtures.

  • Column Chromatography: For mixtures with impurities that have similar solubility profiles to the product, column chromatography using silica gel is a more effective separation technique. A gradient elution system with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a powerful option.[2][3] This technique offers high resolution but is generally more expensive and time-consuming for large quantities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Dissolution of Starting Material: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-cyanopyrimidine in a suitable acidic medium (e.g., concentrated hydrochloric acid) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite in water and cool it to 0 °C. Add this solution dropwise to the stirred solution of 2-amino-5-cyanopyrimidine, maintaining the internal temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and the evolution of gas.

  • Preparation of Catalyst: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Nitrogen gas evolution should be observed. Maintain the reaction temperature below 10 °C.

  • Reaction Completion and Workup: After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., room temperature) for a specified time to ensure complete reaction. Quench the reaction by pouring it onto ice.

  • Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment

Technique Information Provided Typical Conditions Advantages Limitations
HPLC-UV Quantitative purity, detection of non-volatile impurities.Column: C18; Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid; Detection: UV at a suitable wavelength (e.g., 254 nm).Robust, quantitative, widely available.Requires a chromophore, may not identify all co-eluting impurities.
GC-MS Identification and quantification of volatile/semi-volatile impurities.Column: DB-5ms or similar; Carrier Gas: Helium; Injection: Split/Splitless; Detection: Mass Spectrometry (EI).High sensitivity and selectivity, confident impurity identification.Not suitable for non-volatile or thermally labile compounds.
¹H NMR Structural confirmation, identification of proton-containing impurities.Solvent: CDCl₃ or DMSO-d₆; Frequency: 400 MHz or higher.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, overlapping signals can be complex.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start 2-Amino-5-cyanopyrimidine diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuCl) diazotization->sandmeyer crude Crude this compound sandmeyer->crude recrystallization Recrystallization crude->recrystallization Primary Method column Column Chromatography crude->column Alternative prep_hplc Preparative HPLC crude->prep_hplc High Purity pure_product Pure this compound recrystallization->pure_product column->pure_product prep_hplc->pure_product hplc HPLC-UV gcms GC-MS nmr NMR pure_product->hplc pure_product->gcms pure_product->nmr

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_flowchart start Low Yield or Impure Product? check_temp Was reaction temperature maintained at 0-5 °C? start->check_temp low_temp_no No check_temp->low_temp_no No low_temp_yes Yes check_temp->low_temp_yes Yes check_nitrite Was there an excess of nitrous acid? nitrite_no No check_nitrite->nitrite_no No nitrite_yes Yes check_nitrite->nitrite_yes Yes check_water Was excess water present? water_yes Yes check_water->water_yes Yes water_no No check_water->water_no No solution_temp Optimize cooling and rate of addition. low_temp_no->solution_temp low_temp_yes->check_nitrite solution_nitrite Use slight excess of NaNO₂ and test with starch-iodide paper. nitrite_no->solution_nitrite nitrite_yes->check_water solution_water Minimize water in the reaction. water_yes->solution_water purification Proceed to Purification (Recrystallization or Chromatography) water_no->purification

Caption: Troubleshooting flowchart for low yield or impure product in the synthesis of this compound.

References

Technical Support Center: Improving Regioselectivity in Reactions of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichloropyrimidines. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?

Generally, for an unsubstituted 2,4-dichloropyrimidine ring, nucleophilic aromatic substitution (SNAr) favors substitution at the C4 position over the C2 position.[1] The typical order of reactivity for the positions on the pyrimidine ring is C4(6) > C2 » C5.[1][2] However, this selectivity is often moderate, which can lead to the formation of C2 and C4 isomer mixtures that are challenging to separate.[1][3] For instance, reactions with neutral nitrogen nucleophiles frequently yield C4/C2 isomer ratios of only 1:1 to 4:1.[1]

Q2: What are the primary factors that control the regioselectivity of reactions with dichloropyrimidines?

The regioselectivity of these reactions is highly sensitive and is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions.[1][4] Key factors include:

  • Substitution Pattern on the Pyrimidine Ring: The electronic nature of substituents on the pyrimidine ring plays a crucial role. Electron-withdrawing groups (EWGs) at the C5 position typically enhance the preference for C4 substitution.[1] Conversely, electron-donating groups (EDGs) at the C6 position can promote substitution at the C2 position.[1][4][5]

  • Nature of the Nucleophile: The structure and properties of the incoming nucleophile are critical. For example, in the case of 5-substituted-2,4-dichloropyrimidines, tertiary amines have been shown to direct the reaction to the C2 position.[1][6][7]

  • Reaction Conditions: The choice of catalyst, base, solvent, and temperature can significantly impact the isomeric ratio of the products.[1][3]

Q3: How can I enhance selectivity for the C4 position in my reaction?

To favor the formation of the C4-substituted product, several strategies can be employed:

  • Palladium Catalysis: For amination of 6-aryl-2,4-dichloropyrimidines, using a palladium catalyst with a base like lithium bis(trimethylsilyl)amide (LiHMDS) has been demonstrated to strongly favor the C4 isomer, achieving ratios greater than 30:1.[1][2][8]

  • Anionic Nucleophiles: The use of anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can also increase C4 selectivity.[1]

  • Specific Solvent/Base Systems: In some cases, specific reaction conditions, such as using n-butanol (nBuOH) with N,N-diisopropylethylamine (DIPEA), can yield a single product with substitution at the C4 position.[3]

Q4: Is it possible to reverse the selectivity and favor substitution at the C2 position?

Yes, inverting the conventional C4 selectivity is possible. A key strategy involves palladium-catalyzed cross-coupling reactions. The use of palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[9][10] This approach stands in contrast to thousands of previously reported palladium-catalyzed cross-couplings that favor C4.[9] Additionally, as mentioned, the presence of electron-donating groups at the C6 position can favor C2 substitution in SNAr reactions.[4][5]

Troubleshooting Guide

This guide addresses common problems encountered during the regioselective functionalization of dichloropyrimidines.

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent or base. 4. Deactivated dichloropyrimidine substrate due to ring substituents.1. Use a stronger nucleophile or consider adding an activating agent. 2. Gradually and cautiously increase the reaction temperature. 3. Screen a variety of solvents and bases to find the optimal conditions for your specific reaction. 4. If the substrate is deactivated, a different synthetic approach or more forcing conditions may be necessary.
Poor C4-selectivity leading to a mixture of C2 and C4 isomers 1. The chosen reaction conditions favor C2-substitution. 2. Significant steric hindrance near the C4 position. 3. The nucleophile has an inherent preference for the C2 position.1. For amination reactions, consider a palladium-catalyzed approach, which is known to enhance C4 selectivity.[11] 2. Screen different solvents to potentially mitigate steric effects. 3. If feasible, modify the nucleophile to be less sterically demanding.
Unselective reaction yielding a complex mixture of products 1. The intrinsic reactivity difference between the C2 and C4 positions is minimal under the selected conditions. 2. The reaction is run for too long or at too high a temperature, leading to product scrambling.1. Carefully control the stoichiometry of the nucleophile; using a slight excess is common practice. 2. Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the formation of the desired product is maximized.[11]
Difficulty reproducing a literature procedure 1. Subtle differences in reagent purity, solvent grade (especially water content), or reaction setup. 2. The order of addition of reagents may be critical.1. Ensure all reagents are of high purity and that anhydrous solvents are used where specified. 2. Pay close attention to the order of addition detailed in the protocol. For example, in some Pd-catalyzed aminations, premixing the amine with the base before adding it to the dichloropyrimidine solution is crucial for high regioselectivity.[2]

Quantitative Data on Regioselectivity

The following tables summarize quantitative data from the literature on the regioselective amination of substituted 2,4-dichloropyrimidines, highlighting the impact of different catalysts and reaction conditions.

Table 1: Palladium-Catalyzed Amination of 6-(4-chlorophenyl)-2,4-dichloropyrimidine with Secondary Amines [2]

EntrySecondary AmineConditions A (SNAr) a C4:C2 RatioConditions B (Pd-catalyzed) b C4:C2 Ratio
1Diethylamine2:1>30:1
2Pyrrolidine3:1>30:1
3Piperidine4:1>30:1
4Morpholine4:1>30:1
5N-Methylpiperazine3:1>30:1

a Conditions A: K₂CO₃, DMAc, rt, 1 h b Conditions B: Pd(OAc)₂/dppb (1-2 mol %) or 6 (2 mol %), LiHMDS, THF, -20 °C, 1 h

Table 2: Effect of C6-Aryl Substituent on Palladium-Catalyzed Amination [2]

EntryC6-Aryl GroupSecondary AmineCatalyst SystemC4:C2 Ratio
1PhenylDiethylaminePd(OAc)₂/dppb>30:1
24-MethoxyphenylDiethylaminePd(OAc)₂/dppb20:1
3PhenylMorpholine6 >30:1
44-MethoxyphenylMorpholine6 25:1

Experimental Protocols

Protocol 1: General Procedure for Highly C4-Selective Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidines [2][8]

  • Reaction Setup: To a solution of the 6-aryl-2,4-dichloropyrimidine (1.0 eq) and the palladium catalyst (e.g., Pd(OAc)₂/dppb, 1-2 mol %) in anhydrous tetrahydrofuran (THF), add a solution of the secondary amine (1.1 eq) premixed with LiHMDS (1.0 M in THF, 1.2 eq) at the specified temperature (e.g., -20 °C). The order of addition is critical. Adding the amine directly to the dichloropyrimidine before the base can lead to a non-selective SNAr reaction.[1][2]

  • Reaction Execution: Stir the reaction mixture at the specified temperature for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: C2-Selective SNAr Reaction on 2,4-Dichloro-5-nitropyrimidine using a Tertiary Amine [7]

  • Reaction Setup: In a reaction vial, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in chloroform (CHCl₃). Add the tertiary amine (e.g., triethylamine, 2.0 eq).

  • Reaction Execution: Stir the resulting mixture at room temperature for 1 hour.

  • Monitoring and Workup: Monitor the reaction's progress by TLC. Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-chloro-5-nitro-N,N-dialkylpyrimidin-2-amine product.

Visualizations

G Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity Observed (Mixture of C2 and C4 Isomers) q1 What is the desired isomer? start->q1 c4_path Enhance C4 Selectivity q1->c4_path C4 Isomer c2_path Enhance C2 Selectivity q1->c2_path C2 Isomer pd_cat Use Palladium Catalyst (e.g., with dppb ligand) and a strong base (e.g., LiHMDS) c4_path->pd_cat solvent_base Optimize Solvent and Base (e.g., nBuOH/DIPEA) c4_path->solvent_base anionic_nuc Use Anionic Nucleophile c4_path->anionic_nuc nhc_ligand Use Pd Catalyst with Bulky NHC Ligand (for cross-coupling) c2_path->nhc_ligand edg_c6 Introduce Electron-Donating Group (EDG) at C6 c2_path->edg_c6 tert_amine Use Tertiary Amine Nucleophile (for 5-substituted substrates) c2_path->tert_amine end Improved Regioselectivity pd_cat->end solvent_base->end anionic_nuc->end nhc_ligand->end edg_c6->end tert_amine->end

Caption: Troubleshooting workflow for poor regioselectivity.

G Decision Logic for Regioselective Strategy start Starting Material: 2,4-Dichloropyrimidine Derivative q_desired_pos Desired Position of Substitution? start->q_desired_pos q_reaction_type Reaction Type? q_desired_pos->q_reaction_type C4 q_c5_sub Is there a C5-EWG? q_desired_pos->q_c5_sub C2 c4_snar SNAr (General Conditions) Expect moderate to good C4 selectivity q_reaction_type->c4_snar SNAr c4_pd_cat Pd-Catalyzed Amination (e.g., Pd(OAc)2/dppb, LiHMDS) High C4 selectivity q_reaction_type->c4_pd_cat Amination c2_pd_nhc Pd-Catalyzed Cross-Coupling (Bulky NHC Ligand) High C2 selectivity q_c5_sub->c2_pd_nhc No, Cross-Coupling c2_snar_edg SNAr with C6-EDG Favors C2 q_c5_sub->c2_snar_edg No, SNAr c2_snar_tert_amine SNAr with Tertiary Amine High C2 selectivity q_c5_sub->c2_snar_tert_amine Yes

Caption: Decision logic for regioselective strategy.

G Key Factors Influencing Regioselectivity center Regioselectivity (C2 vs. C4) substituents Ring Substituents substituents->center sub_details C5-EWG -> Favors C4 C6-EDG -> Favors C2 substituents->sub_details nucleophile Nucleophile nucleophile->center nuc_details Sterics & Electronics (e.g., Tertiary Amines -> C2) nucleophile->nuc_details conditions Reaction Conditions conditions->center cond_details Solvent Base Temperature conditions->cond_details catalyst Catalyst catalyst->center cat_details Pd with Bulky NHC Ligands -> C2 Pd with Phosphine Ligands -> C4 catalyst->cat_details

Caption: Key factors influencing regioselectivity.

References

challenges in the hydrolysis of the nitrile group in 2-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of 2-Chloropyrimidine-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the conversion of the nitrile group to a carboxylic acid or an amide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for hydrolyzing the nitrile group in this compound?

A1: The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid (2-chloropyrimidine-5-carboxylic acid) or the amide (2-chloropyrimidine-5-carboxamide) under either acidic or basic conditions.[1][2] The choice of method depends on the desired product and the stability of the starting material under the reaction conditions.

Q2: What are the primary challenges associated with this hydrolysis?

A2: The main challenges include:

  • Incomplete conversion: The hydrolysis of the intermediate amide to the carboxylic acid can be sluggish, leading to mixtures of starting material, amide, and carboxylic acid.[3]

  • Side reactions: The electron-deficient pyrimidine ring and the chloro-substituent introduce the potential for undesired side reactions.

  • Dehalogenation: The chloro group at the 2-position may be susceptible to substitution (hydrolysis) or reduction, especially under harsh reaction conditions.[4]

  • Ring degradation: The pyrimidine ring itself can be unstable under vigorous acidic or basic conditions, leading to decomposition and low yields.[5]

Q3: Can the hydrolysis be stopped at the amide stage?

A3: Yes, it is possible to selectively obtain the amide, 2-chloropyrimidine-5-carboxamide. This is typically achieved using milder basic conditions and careful control of reaction time and temperature.[6] Under acidic conditions, the reaction is more likely to proceed to the carboxylic acid.[6]

Q4: What is the reactivity of the chloro group during hydrolysis?

A4: The 2-chloro group on the pyrimidine ring is activated towards nucleophilic substitution. Under the aqueous basic or acidic conditions required for nitrile hydrolysis, there is a risk of concurrent hydrolysis of the chloro group to a hydroxyl group, forming 2-hydroxypyrimidine-5-carboxylic acid. The rate of this side reaction is dependent on the temperature and the concentration of the acid or base.

Troubleshooting Guides

Problem 1: Low or No Conversion of the Nitrile
Possible Cause Suggested Solution
Insufficiently strong acidic or basic conditions For acidic hydrolysis, use a concentrated strong acid such as 75% H₂SO₄ or concentrated HCl and increase the reaction temperature.[7] For basic hydrolysis, use a higher concentration of NaOH or KOH and consider heating the reaction.[8]
Low reaction temperature Gradually increase the reaction temperature while monitoring for the formation of byproducts. Refluxing is often necessary for complete hydrolysis.[2]
Short reaction time Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.
Poor solubility of the starting material Consider using a co-solvent that is miscible with the aqueous acid or base and can dissolve the starting material, such as ethanol or dioxane.
Problem 2: Formation of Multiple Products (Incomplete Hydrolysis)
Possible Cause Suggested Solution
Reaction has not gone to completion Increase the reaction time and/or temperature to favor the formation of the carboxylic acid from the intermediate amide.[3]
Equilibrium between amide and carboxylic acid Under acidic conditions, ensure a sufficient excess of water is present to drive the equilibrium towards the carboxylic acid.[7]
Problem 3: Formation of 2-Hydroxypyrimidine-5-carboxylic Acid (Dechlorination)
Possible Cause Suggested Solution
Reaction temperature is too high Reduce the reaction temperature and accept a longer reaction time. Monitor the formation of the hydroxylated byproduct by LC-MS.
Concentration of acid or base is too high Decrease the concentration of the acid or base. A balance needs to be found between achieving nitrile hydrolysis and minimizing dechlorination.
Prolonged reaction time Optimize the reaction time to maximize the yield of the desired product before significant dechlorination occurs.
Problem 4: Low Yield Due to Product Decomposition
Possible Cause Suggested Solution
Harsh reaction conditions leading to pyrimidine ring degradation Employ milder reaction conditions. For example, try a lower concentration of acid or base, or a lower reaction temperature for a longer period.
Product instability during workup Neutralize the reaction mixture carefully at a low temperature. Extract the product promptly with a suitable organic solvent.

Experimental Protocols

General Protocol for Acidic Hydrolysis to Carboxylic Acid

This protocol is adapted from the hydrolysis of a similar substrate, 4-(2',3'-dimethylanilino)-5-cyanopyrimidine.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Acid Addition: Carefully add 75% sulfuric acid (e.g., 10 volumes relative to the nitrile).

  • Heating: Heat the reaction mixture in a water bath or oil bath to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the formation of the carboxylic acid. This may take several hours.

  • Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Adjust the pH of the aqueous solution to ~3-4 with a suitable base (e.g., concentrated NaOH solution) while keeping the temperature low. The product may precipitate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

General Protocol for Basic Hydrolysis to Carboxylic Acid

This is a general procedure for nitrile hydrolysis.[8]

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of an alcohol (e.g., ethanol or methanol) and water.

  • Base Addition: Add a 10% aqueous solution of NaOH or KOH.

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60 °C) if the reaction is slow.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the alcohol. Dilute the residue with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~3 with 1N HCl. The carboxylic acid may precipitate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify as needed.

Data Presentation

Table 1: Comparison of General Hydrolysis Conditions

Condition Acidic Hydrolysis Basic Hydrolysis
Reagent Concentrated H₂SO₄ or HClAqueous NaOH or KOH
Typical Temperature 80-100 °C (Reflux)Room Temperature to Reflux
Primary Product Carboxylic AcidCarboxylate Salt (acid upon workup)
Potential for Amide Isolation LowPossible with mild conditions
Key Considerations Potential for ring degradation and dechlorination at high temperatures.Potential for dechlorination.

Visualizations

Hydrolysis_Workflow Start This compound Acid_Hydrolysis Acidic Hydrolysis (e.g., H2SO4, heat) Start->Acid_Hydrolysis Base_Hydrolysis Basic Hydrolysis (e.g., NaOH, heat) Start->Base_Hydrolysis Amide 2-Chloropyrimidine-5-carboxamide (Intermediate) Acid_Hydrolysis->Amide Step 1 Side_Product_1 2-Hydroxypyrimidine-5-carboxylic acid (Dechlorination) Acid_Hydrolysis->Side_Product_1 Side_Product_2 Ring Degradation Products Acid_Hydrolysis->Side_Product_2 Base_Hydrolysis->Amide Step 1 Base_Hydrolysis->Side_Product_1 Base_Hydrolysis->Side_Product_2 Carboxylic_Acid 2-Chloropyrimidine-5-carboxylic acid Amide->Carboxylic_Acid Step 2

Caption: General workflow for the hydrolysis of this compound.

Troubleshooting_Tree Problem Low Yield or Incomplete Reaction Check_Conditions Review Reaction Conditions Problem->Check_Conditions Check_Purity Check Starting Material Purity Problem->Check_Purity Incomplete_Conversion Incomplete Conversion? Check_Conditions->Incomplete_Conversion Side_Reactions Side Reactions Observed? Check_Conditions->Side_Reactions Decomposition Product Decomposition? Check_Conditions->Decomposition Increase_Severity Increase Temp./Time/ Reagent Concentration Incomplete_Conversion->Increase_Severity Yes Milder_Conditions Use Milder Conditions Side_Reactions->Milder_Conditions Yes Optimize_Workup Optimize Workup (e.g., lower temp, faster extraction) Decomposition->Optimize_Workup Yes

Caption: Troubleshooting decision tree for the hydrolysis of this compound.

References

Technical Support Center: Workup Procedures for Palladium-Catalyzed Reactions of 2-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the workup of palladium-catalyzed reactions involving 2-Chloropyrimidine-5-carbonitrile. The focus is on addressing common challenges encountered during the isolation and purification of products from coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using this compound?

Low yields are a common issue primarily due to the low reactivity of the Carbon-Chlorine (C-Cl) bond compared to corresponding C-Br or C-I bonds.[1] This makes the initial oxidative addition step in the palladium catalytic cycle more difficult.[1] Success often requires a highly active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which promote the challenging oxidative addition step.[1][2] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially deactivating the catalyst.[2][3]

Q2: What are the most common side reactions, and how can they be minimized?

The two most prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.[2]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source. To minimize this, use anhydrous solvents, ensure reagents are dry, and consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][2]

  • Homocoupling: This is the self-coupling of the boronic acid or the aryl halide. It is often promoted by the presence of oxygen.[1] Thoroughly degassing all solvents and maintaining a strict inert atmosphere (Argon or Nitrogen) is crucial to prevent this side reaction and protect the active Pd(0) catalyst from oxidation.[1][2]

Q3: How can I effectively remove residual palladium from my final product?

Residual palladium can interfere with downstream applications and biological assays.[4] While standard flash column chromatography can remove a significant amount of palladium (~90%), it often fails to reduce levels below the stringent limits required for pharmaceutical compounds (<100 ppm).[4] A highly effective method is to use a palladium scavenging resin, such as silica-based trimercaptotriazine (Si-TMT), after initial purification.[4] This additional step can reliably reduce palladium levels to <100 ppm.[4] Other methods include washing with solutions of chelating agents or treatment with activated carbon.[5][6]

Q4: My reaction workup results in a persistent emulsion. How can I resolve this?

Emulsions are common when using water-miscible solvents like THF or Dioxane in the reaction.[7] The safest approach is to remove the bulk of the reaction solvent by rotary evaporation before starting the aqueous workup.[7] If an emulsion still forms, adding a saturated aqueous solution of sodium chloride (brine) can help break it by increasing the ionic strength of the aqueous phase.[8] In some cases, filtering the entire mixture through a pad of Celite® can remove particulate matter that may be stabilizing the emulsion.

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup and purification process.

Problem Possible Cause Recommended Solution Citation
Low or No Product Formation Inactive Catalyst System: The C-Cl bond of 2-chloropyrimidine is difficult to activate.Switch to a more active catalyst system. Use a Pd(II) precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[1][2]
Ineffective Base: The base is not strong enough or has poor solubility.Screen stronger, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2][3]
Suboptimal Temperature: The reaction temperature is too low to overcome the activation energy for oxidative addition.Increase the reaction temperature, typically in the range of 80-120 °C. Consider using microwave irradiation to achieve rapid and efficient heating.[1][3][9]
Catalyst Deactivation: Oxygen sensitivity of the Pd(0) species or coordination of pyrimidine nitrogen to the catalyst.Ensure all solvents and reagents are rigorously degassed. Maintain a strict inert atmosphere (Ar or N₂). The use of bulky ligands can also sterically hinder deactivating coordination.[1][2][3]
Product Degradation Harsh Base or High Temperature: The product or starting material may be unstable under the reaction conditions.Screen different bases or lower the reaction temperature and extend the reaction time.[2]
Difficulty in Purification Polar Product: The product is difficult to separate from polar byproducts or residual base.Consider reverse-phase chromatography if the product is highly polar. For basic impurities, an acidic wash (e.g., dilute aq. HCl) during workup can help, provided the product is stable to acid.[10][11]
High Palladium Contamination Inefficient Removal: Standard chromatography is not sufficient for complete palladium removal.After column chromatography, perform a scavenging step. Stir the product in a suitable solvent with a palladium scavenger (e.g., Si-TMT, activated carbon) and then filter.[4][5]

Experimental Protocols

Protocol 1: General Aqueous Workup for Suzuki or Buchwald-Hartwig Reactions

This protocol is a standard starting point for isolating the crude product after the reaction is complete.

  • Cooling and Filtration: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM). Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional solvent.[10][12]

  • Aqueous Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2 x volume of the organic layer) to remove water-soluble reagents and byproducts.[12]

    • Saturated aqueous sodium chloride (brine) (1 x volume) to break any emulsions and remove residual water.[8]

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[13]

Protocol 2: Palladium Removal with a Scavenging Resin

This procedure is recommended as a final purification step when low residual palladium levels are critical.

  • Dissolution: Following initial workup and purification (e.g., by column chromatography), dissolve the palladium-containing product in a suitable solvent (e.g., Toluene, DCM, or THF).

  • Scavenger Addition: Add a silica-based palladium scavenger (e.g., 2,4,6-trimercaptotriazine silica gel, Si-TMT) to the solution. A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst used.[4]

  • Stirring: Stir the resulting slurry at room temperature or a slightly elevated temperature (e.g., 40 °C) for 2 to 16 hours. The optimal time should be determined empirically.

  • Filtration and Concentration: Filter off the scavenging resin through a fine filter paper or a pad of Celite®. Wash the resin thoroughly with the solvent used for the dissolution. Combine the filtrates and concentrate under reduced pressure to obtain the final product with significantly reduced palladium content.

Visualizations

G General Workup Workflow cluster_reaction Reaction Phase cluster_workup Aqueous Workup cluster_purification Purification A Reaction Complete (TLC, LC-MS) B Cool to RT & Dilute (e.g., Ethyl Acetate) A->B C Filter through Celite® B->C D Wash with Water C->D E Wash with Brine D->E F Dry Organic Layer (e.g., Na₂SO₄) E->F G Filter & Concentrate F->G H Crude Product G->H I Column Chromatography H->I J Pure Product (>95% Purity) I->J

Caption: A standard workflow for the workup and purification of a palladium-catalyzed reaction product.

G Troubleshooting Logic for Low Yield act act start Low Yield Observed? q1 Catalyst System Active Enough? start->q1 Yes a1 Switch to Buchwald Ligands (SPhos, XPhos) or NHCs q1->a1 No q2 Base Effective? q1->q2 Yes a1->q2 a2 Screen Stronger Bases (K₃PO₄, Cs₂CO₃) q2->a2 No q3 Temperature Optimal? q2->q3 Yes a2->q3 a3 Increase Temperature (80-120 °C) or use Microwave q3->a3 No q4 System Properly Degassed? q3->q4 Yes a3->q4 a4 Degas Solvents Thoroughly Maintain Inert Atmosphere q4->a4 No

Caption: A decision tree for systematically troubleshooting low-yield palladium-catalyzed reactions.

G Palladium Removal Strategy A Crude Product (Post-Workup) B Column Chromatography A->B C Product with Residual Pd (>100 ppm) B->C H Final Product (<100 ppm Pd) B->H Sufficiently Pure (Rare) D Dissolve in Solvent C->D Scavenging Required E Add Pd Scavenging Resin (e.g., Si-TMT) D->E F Stir (2-16h) E->F G Filter Resin F->G G->H

Caption: A flowchart comparing palladium removal strategies for achieving high product purity.

References

Technical Support Center: Catalyst and Ligand Selection for 2-Chloropyrimidine-5-carbonitrile Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with challenging cross-coupling reactions of 2-Chloropyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound so challenging?

A1: The coupling of this compound presents several challenges. The electron-deficient nature of the pyrimidine ring, further intensified by the electron-withdrawing cyano group at the 5-position, can impact the reactivity of the C2-Cl bond.[1] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] Overcoming these challenges requires careful selection of a highly active catalyst system.

Q2: What are the most common side reactions observed in these couplings, and how can they be minimized?

A2: Common side reactions include:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient heteroaryl boronic acids. To minimize this, consider using boronic esters (e.g., pinacol esters) which are more stable.

  • Homocoupling: This involves the self-coupling of the boronic acid or the aryl halide. Running the reaction under a strictly inert atmosphere is crucial to prevent oxygen-promoted homocoupling of the boronic acid.

  • Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This can sometimes be minimized by optimizing the base and reaction temperature.

Q3: Which type of palladium catalyst and ligand is a good starting point for Suzuki couplings with this substrate?

A3: For challenging Suzuki couplings of electron-deficient heteroaryl chlorides, highly active catalyst systems are generally required. A good starting point is a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand from the Buchwald family, such as XPhos, SPhos, or RuPhos.[3] N-heterocyclic carbene (NHC) ligands, such as IPr, are also highly effective.[3]

Q4: What is the role of the base in these coupling reactions, and how do I choose the right one?

A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[4] For Suzuki couplings with this compound, a moderately strong inorganic base like K₂CO₃ or a stronger one like K₃PO₄ is often a good choice. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOt-Bu or LHMDS are commonly used.[4]

Q5: For a Buchwald-Hartwig amination, what are the key parameters to consider for catalyst and ligand selection?

A5: Similar to Suzuki couplings, bulky and electron-rich phosphine ligands are essential for the Buchwald-Hartwig amination of aryl chlorides.[4] Ligands like XPhos and BINAP have proven effective.[5] The choice of palladium source can be Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed palladium-ligand complexes can also be used to ensure consistent catalyst activation.[6]

Q6: Are there any specific recommendations for Sonogashira couplings with this substrate?

A6: Sonogashira couplings typically employ a palladium catalyst and a copper(I) co-catalyst.[7] Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[8] The reaction is usually carried out in the presence of an amine base, such as triethylamine or diisopropylethylamine. For challenging substrates, careful optimization of the catalyst, co-catalyst, and base is necessary.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki Coupling
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precatalyst and ligand are of high quality and stored under an inert atmosphere. Consider using a more active, pre-formed catalyst like a Buchwald G3 precatalyst.[2]
Catalyst Inhibition The pyrimidine nitrogen may be coordinating to the palladium center. The use of bulky ligands like XPhos or SPhos can help mitigate this.[2]
Inefficient Oxidative Addition The C-Cl bond is less reactive than C-Br or C-I bonds.[5] Use a highly active catalyst system with electron-rich ligands to facilitate this step. Increasing the reaction temperature may also be beneficial.
Protodeboronation of Boronic Acid Switch to a more stable boronic acid derivative, such as a pinacol ester.
Inappropriate Base The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
Issue 2: Poor Results in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and thoroughly degassed. Water and oxygen can deactivate the catalyst.[9]
Incorrect Ligand Choice For electron-deficient aryl chlorides, bulky, electron-rich biarylphosphine ligands are often necessary.[4] Consider screening ligands like XPhos, SPhos, or BINAP.
Base Incompatibility Strong bases like NaOt-Bu are generally effective but may not be compatible with all functional groups. Weaker bases like K₂CO₃ or Cs₂CO₃ can be tried, potentially at higher temperatures.[6]
Low Reaction Temperature Amination of aryl chlorides often requires elevated temperatures, typically in the range of 80-120 °C.[6]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki and Buchwald-Hartwig couplings of analogous 2-chloropyridines and 5-bromo-2-chloropyrimidine. These can serve as a starting point for optimizing reactions with this compound.

Table 1: Example Conditions for Suzuki Coupling of 2-Chloropyridines [3]

Ligand/PrecatalystBaseSolventTemp. (°C)Time (h)Yield (%)
SPhosK₃PO₄Toluene/H₂O1001895
XPhosK₃PO₄t-AmylOH1001698
RuPhosK₃PO₄t-AmylOH1001297
PEPPSI-IPrK₂CO₃Dioxane/H₂O80492

Table 2: Example Conditions for Buchwald-Hartwig Amination of 5-Bromo-2-chloropyrimidine with an Amine [5]

Pd SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene808-1675-98
Pd(OAc)₂XPhosK₂CO₃Dioxane10012-2470-90

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution) via syringe. If using a mixed solvent system with water, ensure the water is also degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for specific substrates.[6]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%). Add the base (e.g., NaOt-Bu, 1.4-2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with the inert gas several times.

  • Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation - this compound - Coupling Partner - Base setup 2. Reaction Setup - Add solids to oven-dried flask reagents->setup inert 3. Inert Atmosphere - Evacuate and backfill with Ar/N2 setup->inert catalyst 4. Catalyst/Ligand Addition inert->catalyst solvent 5. Solvent Addition - Degassed solvent catalyst->solvent reaction 6. Reaction - Heat and stir solvent->reaction monitoring 7. Monitoring - TLC, LC-MS reaction->monitoring monitoring->reaction Incomplete workup 8. Work-up - Quench, extract monitoring->workup Complete purification 9. Purification - Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield start Low Yield or No Reaction check_catalyst Is the catalyst system active enough? start->check_catalyst change_catalyst Switch to a more active catalyst/ligand (e.g., Buchwald G3 precatalyst, NHC ligand) check_catalyst->change_catalyst No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes success Improved Yield change_catalyst->success optimize_conditions Screen bases (K2CO3, K3PO4, Cs2CO3) Increase temperature Change solvent check_conditions->optimize_conditions No check_side_reactions Are there significant side reactions? check_conditions->check_side_reactions Yes optimize_conditions->success minimize_side_reactions For protodeboronation, use boronic ester. For homocoupling, ensure inert atmosphere. check_side_reactions->minimize_side_reactions Yes minimize_side_reactions->success

Caption: Troubleshooting decision tree for low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Cross-Coupling Reactivity of 2-Chloropyrimidine-5-carbonitrile and 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, pyrimidines represent a cornerstone scaffold, frequently appearing in bioactive molecules and approved pharmaceuticals. The functionalization of the pyrimidine core via cross-coupling reactions is a pivotal strategy in medicinal chemistry. This guide provides a comparative analysis of the reactivity of two key pyrimidine building blocks, 2-chloropyrimidine-5-carbonitrile and 2,4-dichloropyrimidine, in palladium-catalyzed cross-coupling reactions.

While extensive experimental data is available for the versatile 2,4-dichloropyrimidine, showcasing its differential reactivity and utility in sequential couplings, there is a notable scarcity of published experimental data for the cross-coupling reactions of this compound. Therefore, this guide will present a data-driven overview of 2,4-dichloropyrimidine's performance and a theoretical discussion on the expected reactivity of this compound based on fundamental electronic principles, providing a valuable framework for synthetic planning.

2,4-Dichloropyrimidine: A Workhorse in Cross-Coupling Chemistry

2,4-Dichloropyrimidine is a widely utilized building block due to the differential reactivity of its two chlorine atoms. The chloro group at the C4 position is generally more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the C2-chloro group. This regioselectivity is attributed to the greater electron deficiency at the C4 and C6 positions of the pyrimidine ring. However, catalyst and ligand systems have been developed to override this inherent preference and achieve C2-selective couplings.

Quantitative Data for Cross-Coupling Reactions of 2,4-Dichloropyrimidine

The following tables summarize representative quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and C-S cross-coupling reactions of 2,4-dichloropyrimidine, highlighting the preferential C4-functionalization under standard conditions and the specialized conditions required for C2 selectivity.

Table 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Position of CouplingYield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O10012C4>95[1]
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%)K₃PO₄Toluene10018C492Not specified in search results
Various arylboronic acidsPd(PPh₃)₄ (0.5 mol%)K₂CO₃Dioxane/H₂O100 (MW)0.25C481-96[2]

Table 2: Buchwald-Hartwig Amination of 2,4-Dichloropyrimidine

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Position of CouplingYield (%)Reference
MorpholinePd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)Cs₂CO₃Dioxane10016C485Not specified in search results
AnilinePd(OAc)₂ (2 mol%) / BINAP (3 mol%)NaOtBuToluene9024C478Not specified in search results

Table 3: C-S Cross-Coupling of 2,4-Dichloropyrimidine

ThiolCatalyst SystemBaseSolventTemp (°C)Time (h)Position of CouplingYield (%)Reference
4-Methylthiophenol(η³-tBu-indenyl)PdCl(IPent) (3 mol%)K₂CO₃Dioxane01.5C280[3]
Benzyl mercaptan(η³-tBu-indenyl)PdCl(IPent) (3 mol%)K₂CO₃Dioxane01.5C275[3]

This compound: A Theoretically Reactive Substrate

Electronic Effects of the 5-Cyano Group:

  • Activation of the Pyrimidine Ring: The electron-withdrawing nature of the cyano group will further decrease the electron density of the pyrimidine ring, making it more electrophilic. This should, in principle, make the C2-chloro group more susceptible to nucleophilic attack and oxidative addition to a palladium(0) catalyst.

  • Comparison with 2,4-Dichloropyrimidine: In 2,4-dichloropyrimidine, the C4 position is more activated towards nucleophilic attack than the C2 position. The presence of a 5-cyano group in this compound is anticipated to enhance the reactivity of the C2-chloro group for cross-coupling reactions compared to the C2-chloro in 2,4-dichloropyrimidine. However, without direct experimental comparison, it is difficult to definitively state whether it would be more or less reactive than the C4-chloro of 2,4-dichloropyrimidine.

Expected Performance in Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: It is expected that this compound would readily participate in Suzuki-Miyaura couplings with a variety of boronic acids under standard palladium-catalyzed conditions. The enhanced electrophilicity at C2 should facilitate the oxidative addition step.

  • Buchwald-Hartwig Amination: Similarly, the Buchwald-Hartwig amination is expected to proceed efficiently. The activated C2-Cl bond should be amenable to coupling with a range of primary and secondary amines.

  • Sonogashira Coupling: The Sonogashira coupling with terminal alkynes is also predicted to be a feasible transformation. The general reactivity of chloropyrimidines in this reaction suggests that the 5-cyano-substituted analogue should perform well.

Experimental Protocols

General Procedure for C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[1]

A mixture of 2,4-dichloropyrimidine (1.0 mmol), the corresponding boronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted-2-chloropyrimidine.

General Procedure for C2-Selective C-S Coupling of 2,4-Dichloropyrimidine[3]

To an oven-dried vial is added (η³-tBu-indenyl)PdCl(IPent) (0.03 mmol), K₂CO₃ (2.0 mmol), and 2,4-dichloropyrimidine (1.0 mmol). The vial is sealed and purged with argon. Anhydrous, degassed dioxane (2 mL) and the corresponding thiol (1.2 mmol) are added via syringe. The reaction mixture is stirred at 0 °C for 1.5 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the 2-thioether-4-chloropyrimidine.

Visualizing Reaction Pathways and Logic

To aid in the conceptual understanding of the discussed transformations, the following diagrams, generated using Graphviz, illustrate a generic cross-coupling catalytic cycle, a workflow for regioselective coupling of 2,4-dichloropyrimidine, and a decision-making process for substrate selection.

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex R-X (Aryl Halide) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R'-M (Coupling Partner) Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 R-R' (Product)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Regioselective_Coupling cluster_0 Functionalization of 2,4-Dichloropyrimidine Start 2,4-Dichloropyrimidine C4_Coupling Standard Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->C4_Coupling High C4 Reactivity C2_Coupling Specialized C2-Selective Conditions (e.g., Bulky NHC Ligands for C-S Coupling) Start->C2_Coupling Overcoming Inherent Selectivity Product_C4 4-Substituted-2-chloropyrimidine C4_Coupling->Product_C4 Product_C2 2-Substituted-4-chloropyrimidine C2_Coupling->Product_C2

Caption: Workflow for regioselective cross-coupling of 2,4-dichloropyrimidine.

Substrate_Selection_Logic Desired_Product Desired Product Structure? Sequential_Coupling Sequential Diversification Needed? Desired_Product->Sequential_Coupling C4_First Is C4 functionalization the initial step? Sequential_Coupling->C4_First Yes Consider_2Cl5CN Consider this compound (Theoretically more reactive at C2) Sequential_Coupling->Consider_2Cl5CN No, direct C2 functionalization desired Use_24DCP Select 2,4-Dichloropyrimidine C4_First->Use_24DCP Yes

Caption: A decision-making flowchart for substrate selection in pyrimidine synthesis.

Conclusion

2,4-Dichloropyrimidine stands as a robust and versatile building block in cross-coupling chemistry, with a well-established reactivity profile that generally favors C4-functionalization, although C2-selective methods are available. In contrast, while this compound is a commercially available starting material, its utility in palladium-catalyzed cross-coupling reactions remains largely unexplored in the scientific literature. Based on electronic principles, the 5-cyano substituent is expected to activate the C2-chloro group, making it a promising substrate for a variety of cross-coupling transformations.

For synthetic chemists, the choice between these two substrates will depend on the specific synthetic strategy. For sequential couplings where initial functionalization at the C4 position is desired, 2,4-dichloropyrimidine is the clear and well-documented choice. For direct C2 functionalization, while this compound presents a theoretically attractive option due to the activating effect of the cyano group, empirical validation of its reactivity and optimization of reaction conditions are necessary first steps for its successful implementation in a synthetic campaign. This guide serves as a foundational resource for navigating these choices and designing effective synthetic routes toward complex pyrimidine-containing target molecules.

References

A Comparative Guide to the Purity Validation of 2-Chloropyrimidine-5-carbonitrile by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous validation of chemical purity is paramount. 2-Chloropyrimidine-5-carbonitrile is a key building block in the synthesis of various therapeutic agents. This guide provides a detailed comparison of two powerful analytical techniques for its purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a side-by-side analysis of their validation parameters, supported by illustrative experimental data and detailed methodologies, to assist researchers in selecting the most appropriate technique for their needs.

At a Glance: HPLC vs. qNMR for Purity Assessment

Both HPLC and qNMR are robust methods for determining the purity of this compound, each offering distinct advantages. HPLC excels in detecting and quantifying trace impurities due to its high sensitivity and separation capabilities.[1] In contrast, qNMR is a primary analytical method that provides a highly accurate purity value without the need for a specific reference standard of the analyte.[2][3]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the HPLC and ¹H-qNMR analysis of a batch of this compound.

Table 1: HPLC Purity Analysis Data

ParameterResult
Retention Time of Main Peak4.52 min
Purity (Area %)98.5%
Impurity 1 (Retention Time)3.21 min (0.8%)
Impurity 2 (Retention Time)5.67 min (0.5%)
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%

Table 2: ¹H-qNMR Purity Analysis Data

ParameterResult
Purity (mol/mol %)98.2%
Internal StandardMaleic Acid
Analyte Signal (Chemical Shift)9.15 ppm (singlet, 2H)
Standard Signal (Chemical Shift)6.28 ppm (singlet, 2H)
Standard Deviation (n=3)± 0.2%
Measurement Uncertainty< 0.5%
Logical Framework for Method Selection

The choice between HPLC and qNMR for purity validation depends on the specific analytical requirements.

cluster_start Analytical Need cluster_methods Analytical Methods cluster_outcomes Primary Outcomes Start Purity Validation of This compound HPLC HPLC Analysis Start->HPLC Need for high sensitivity and impurity profiling qNMR qNMR Analysis Start->qNMR Need for high accuracy and no reference standard Trace_Impurity Trace Impurity Detection (LOD/LOQ) HPLC->Trace_Impurity High_Accuracy High Accuracy Purity Value (Primary Method) qNMR->High_Accuracy Structural_Confirmation Structural Confirmation qNMR->Structural_Confirmation

Caption: Logical workflow for selecting an analytical method for purity validation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

Objective: To determine the purity of this compound and to detect and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of acetonitrile and water with 0.1% formic acid. A typical gradient could be:

    • 0-2 min: 10% Acetonitrile

    • 2-10 min: 10-90% Acetonitrile (linear gradient)

    • 10-12 min: 90% Acetonitrile

    • 12-15 min: 10% Acetonitrile (re-equilibration)

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 10 µL

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Integrate the peak areas of the chromatograms. Calculate the purity of the sample by the area percentage method.

Quantitative ¹H-NMR (qNMR) Method

Objective: To determine the absolute purity of this compound using an internal standard.[3]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known purity (e.g., Maleic Acid)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same vial.

    • Dissolve the mixture in a known volume of DMSO-d₆ (e.g., 0.75 mL).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum with the following parameters:

      • Pulse angle: 90°

      • Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)

      • Number of scans: 8

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the area of a well-resolved signal of the analyte (e.g., the two protons on the pyrimidine ring) and a signal of the internal standard.

  • Purity Calculation: Calculate the purity of this compound using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparison of Analytical Methods

Table 3: Comparison of HPLC and qNMR for Purity Validation

FeatureHPLC¹H-qNMR
Primary Application Purity assessment and impurity profiling.Structural confirmation and absolute purity determination.[2]
Information Provided Retention time, peak purity (area %).Chemical shifts, coupling constants, and molar purity.
Strengths High sensitivity for trace impurity detection, well-suited for high-throughput analysis.[1]Provides detailed structural information, is a primary method not requiring a specific analyte standard.[4][5]
Limitations Indirect structural information, requires reference standards for impurity identification and quantification.Lower sensitivity for trace impurities compared to HPLC, potential for signal overlap.
Sample Throughput Generally higher.Can be lower due to longer experiment times for accurate quantification.
Destructive YesNo, the sample can be recovered.

Conclusion

Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of this compound. HPLC is a highly sensitive and selective method, making it ideal for the detection and quantification of trace impurities in a quality control environment.[1] On the other hand, qNMR is a primary analytical method that offers excellent accuracy and precision without the need for an analyte-specific reference standard, while also confirming the compound's structure.[5]

For a comprehensive and robust quality assessment of this compound, a combined approach utilizing both techniques is highly recommended. This orthogonal approach ensures the highest level of confidence in the material's quality, which is critical for its application in research and drug development.

References

A Comparative Spectroscopic Analysis of 2-Chloropyrimidine-5-carbonitrile and Its Amino and Methoxy Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic signatures of 2-chloropyrimidine-5-carbonitrile and its key derivatives, 2-aminopyrimidine-5-carbonitrile and 2-methoxypyrimidine-5-carbonitrile, reveals distinct spectral features that are crucial for their identification and characterization in pharmaceutical and materials science research. This guide provides a comparative analysis of their performance in various spectroscopic techniques, supported by experimental data, to aid researchers in their analytical endeavors.

This publication presents a side-by-side comparison of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound, 2-aminopyrimidine-5-carbonitrile, and 2-methoxypyrimidine-5-carbonitrile. The objective is to offer a clear and concise reference for the spectroscopic identification and differentiation of these important chemical entities.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three 2-substituted pyrimidine-5-carbonitrile derivatives.

Table 1: ¹H NMR Spectral Data (δ, ppm)

CompoundH-4/H-6-NH₂-OCH₃
This compound~9.1 (s)--
2-Aminopyrimidine-5-carbonitrile~8.05 (s)~6.9 (s, br)-
2-Methoxypyrimidine-5-carbonitrile~8.8 (s)-~4.1 (s)

Table 2: ¹³C NMR Spectral Data (δ, ppm)

CompoundC-2C-4/C-6C-5-CN-OCH₃
This compound~163~160~118~115-
2-Aminopyrimidine-5-carbonitrile~167~161~83~117-
2-Methoxypyrimidine-5-carbonitrile~165~158~110~116~55

Table 3: FT-IR Spectral Data (ν, cm⁻¹)

CompoundC≡N StretchC-Cl StretchN-H StretchC-O Stretch
This compound~2230~780--
2-Aminopyrimidine-5-carbonitrile~2188-~3480-
2-Methoxypyrimidine-5-carbonitrile~2225--~1250

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Patterns
This compound139/141 (isotope pattern)Loss of Cl, HCN
2-Aminopyrimidine-5-carbonitrile120Loss of HCN, NH₂
2-Methoxypyrimidine-5-carbonitrile135Loss of CH₃, OCH₃, HCN

Experimental Workflow and Methodologies

The acquisition of the spectroscopic data presented in this guide follows standardized experimental protocols. A generalized workflow for the characterization of a synthesized this compound derivative is illustrated below.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Dissolve in CDCl₃/DMSO-d₆ IR FT-IR Spectroscopy Purification->IR Prepare KBr pellet or thin film MS Mass Spectrometry Purification->MS Direct infusion or GC/LC-MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Generalized workflow for the spectroscopic analysis of a this compound derivative.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were acquired on a Shimadzu GCMS-QP2010 Plus gas chromatograph-mass spectrometer using electron ionization (EI) at 70 eV. The samples were introduced via direct infusion or a GC column. The mass-to-charge ratio (m/z) of the molecular ion and major fragments were analyzed.

Discussion of Spectroscopic Features

The substitution at the 2-position of the pyrimidine ring significantly influences the spectroscopic properties of these compounds.

In the ¹H NMR spectra , the protons on the pyrimidine ring (H-4 and H-6) of this compound are the most deshielded due to the electron-withdrawing nature of the chlorine atom and the nitrile group. The introduction of an electron-donating amino group in 2-aminopyrimidine-5-carbonitrile causes a significant upfield shift of these protons.[1] The methoxy group in 2-methoxypyrimidine-5-carbonitrile also results in an upfield shift, though to a lesser extent than the amino group.

The ¹³C NMR spectra show similar trends. The C-2 carbon is highly deshielded in all three compounds. The C-5 carbon in 2-aminopyrimidine-5-carbonitrile is notably shielded compared to the other two derivatives, a consequence of the strong electron-donating effect of the amino group.[1]

The FT-IR spectra provide clear distinguishing features. The C≡N stretching vibration appears in a similar region for all three compounds. However, this compound is uniquely identified by a C-Cl stretching band. 2-Aminopyrimidine-5-carbonitrile exhibits characteristic N-H stretching vibrations of the primary amine.[1] The C-O stretching of the methoxy group is a key identifier for 2-methoxypyrimidine-5-carbonitrile.

In Mass Spectrometry , the molecular ion peaks are indicative of the molecular weight of each compound. A characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) is a definitive feature for this compound. The fragmentation patterns are also distinct, reflecting the different substituents at the 2-position.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in identifying the substituent at the 2-position based on the key spectroscopic data.

Substituent_Identification cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data cluster_substituent Identified Substituent Start Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) H1_Shift ¹H Shift of Ring Protons Start->H1_Shift C13_Shift ¹³C Shift of C-5 Start->C13_Shift IR_Bands Characteristic IR Bands Start->IR_Bands MS_Isotope Isotopic Pattern in MS Start->MS_Isotope Chloro -Cl H1_Shift->Chloro Downfield (~9.1 ppm) Amino -NH₂ H1_Shift->Amino Upfield (~8.05 ppm) Methoxy -OCH₃ H1_Shift->Methoxy Mid-field (~8.8 ppm) C13_Shift->Amino Highly Shielded (~83 ppm) IR_Bands->Chloro C-Cl stretch (~780 cm⁻¹) IR_Bands->Amino N-H stretch (~3480 cm⁻¹) IR_Bands->Methoxy C-O stretch (~1250 cm⁻¹) MS_Isotope->Chloro M/M+2 (3:1)

Caption: Logical flow for substituent identification at the 2-position of pyrimidine-5-carbonitrile.

This comparative guide provides a foundational resource for researchers working with this compound and its derivatives. The presented data and experimental protocols will facilitate accurate and efficient spectroscopic analysis, contributing to advancements in drug discovery and materials science.

References

Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel 2-Chloropyrimidine-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the pyrimidine core, and specifically 2-chloropyrimidine-5-carbonitrile analogs, has emerged as a promising framework for the development of potent biological inhibitors. This guide provides a comprehensive comparison of the biological activities of these novel analogs, supported by experimental data and detailed protocols, to aid in the rational design of next-generation therapeutics.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The introduction of a chloro group at the 2-position and a carbonitrile moiety at the 5-position of the pyrimidine ring provides a versatile platform for structural modifications, leading to compounds with diverse pharmacological profiles.[7][8][9][10][11][12][13][14]

Comparative Anticancer Activity

The primary focus of research into this compound analogs has been their potential as anticancer agents.[2][3][15] These compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The antiproliferative effects are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as various kinases.[16][17][18][19]

In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various novel pyrimidine-5-carbonitrile derivatives against several human cancer cell lines, providing a quantitative comparison of their performance against established anticancer agents.

Compound IDTarget/ClassHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)Reference Drug (IC50 µM)
Series A: Indazol-Pyrimidine Derivatives Anticancer-1.629 (4f), 1.841 (4i)> Reference-Doxorubicin (8.029)
Series B: Pyrimidine-5-carbonitrile Hybrids EGFR/VEGFR-2 Inhibitors-< Erlotinib--Erlotinib (0.08)
Compound 11e VEGFR-2 Inhibitor1.141.54--Sorafenib (>10)
Compound 12b VEGFR-2 Inhibitor> Sorafenib> Sorafenib--Sorafenib (>10)
Compound 7f PI3K/AKT Inhibitor-Active---
Compound 1c Anticancer-----
Compound 12b (Morpholino) PI3K/mTOR Inhibitor----LY294002
Compound 12d (Morpholino) PI3K/mTOR Inhibitor----LY294002

Note: The specific IC50 values for some compounds against certain cell lines were not available in the reviewed literature. The reference drugs and their concentrations are as reported in the respective studies.[9][11][12][13][15][20]

Targeting Key Signaling Pathways

The anticancer activity of this compound analogs is often linked to their ability to modulate critical signaling pathways that are dysregulated in cancer.

EGFR and VEGFR-2 Inhibition

Several studies have highlighted the potential of these analogs as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7][9][18][20] Overactivation of these receptor tyrosine kinases is a hallmark of many cancers, promoting tumor growth, proliferation, and angiogenesis.

Below is a simplified representation of the EGFR/VEGFR-2 signaling pathway and the inhibitory action of the novel compounds.

EGFR_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR/VEGFR-2 EGFR/ VEGFR-2 Ligand (EGF/VEGF)->EGFR/VEGFR-2 P P EGFR/VEGFR-2->P Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT) Downstream Signaling P->Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT) Proliferation, Angiogenesis Proliferation, Angiogenesis Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT)->Proliferation, Angiogenesis This compound\nAnalog Novel Analog This compound\nAnalog->EGFR/VEGFR-2

Caption: Inhibition of EGFR/VEGFR-2 signaling by novel analogs.

PI3K/AKT/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical intracellular signaling cascade that is frequently hyperactivated in cancer, leading to uncontrolled cell growth and survival. Certain morpholinopyrimidine-5-carbonitrile derivatives have been designed as dual PI3K/mTOR inhibitors.[11][13]

The following diagram illustrates the mechanism of PI3K/mTOR inhibition.

PI3K_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation Novel Analog Novel Analog Novel Analog->PI3K Novel Analog->mTOR

Caption: Dual inhibition of the PI3K/mTOR pathway.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are the methodologies for key experiments cited in the evaluation of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat cells with varying concentrations of test compounds A->B C 3. Incubate for a specified period (e.g., 48-72h) B->C D 4. Add MTT solution to each well C->D E 5. Incubate until formazan crystals form D->E F 6. Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G 7. Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H 8. Calculate cell viability and IC50 values G->H

Caption: Workflow of the MTT cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assay

Enzyme-linked immunosorbent assays (ELISAs) or other biochemical assays are commonly used to determine the inhibitory activity of compounds against specific kinases.

General Protocol for Kinase Assay:

  • Assay Setup: The assay is typically performed in a 96-well plate coated with a substrate specific to the kinase of interest.

  • Kinase Reaction: The recombinant kinase, ATP, and varying concentrations of the test inhibitor are added to the wells.

  • Incubation: The plate is incubated to allow the kinase reaction to proceed.

  • Detection: A specific antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A substrate for the detection enzyme is added, which generates a colorimetric or chemiluminescent signal.

  • Measurement and Analysis: The signal intensity is measured, which is proportional to the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrimidine ring.[5][21][22][23] For instance, the introduction of different aryl or heterocyclic moieties at the 2- or 4-positions can significantly influence their potency and selectivity towards specific biological targets. Electron-donating or withdrawing groups on these appended rings can also modulate the activity.[4] A thorough understanding of these structure-activity relationships is paramount for the rational design of more effective and safer drug candidates.

Conclusion

Novel this compound analogs represent a versatile and promising class of compounds with significant potential in drug discovery, particularly in the field of oncology. Their ability to inhibit key signaling pathways, such as those mediated by EGFR, VEGFR-2, and PI3K/mTOR, underscores their therapeutic potential. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the development of these potent biological agents. Further exploration of the structure-activity relationships and in vivo efficacy of these compounds will be crucial in translating their preclinical promise into clinical reality.

References

A Comparative Guide to Alternative Reagents for the Synthesis of the Pyrimidine-5-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. The classical approach to its synthesis, often a variation of the Biginelli reaction under conventional heating, can suffer from long reaction times, harsh conditions, and the use of hazardous solvents. This guide provides an objective comparison of modern, alternative reagents and methodologies that offer significant advantages in terms of efficiency, sustainability, and yield. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal synthetic strategy.

Performance Comparison of Synthetic Methodologies

The following tables summarize quantitative data for the synthesis of various pyrimidine-5-carbonitrile derivatives, comparing conventional methods with modern alternatives.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference Compound
Conventional HeatingK2CO3EthanolReflux6 h784-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile
Microwave IrradiationTriethylamineToluene15010 min864-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile
Conventional Heating---2-15 hLowerGeneral Heterocycles
Microwave Irradiation---2-8 minHigherGeneral Heterocycles[1]
Conventional HeatingBase CatalysisOrganic SolventsRefluxLongerHigher2-Amino-4,6-diarylpyrimidines[2][3][4]
Microwave IrradiationCaCl2Solvent-free25010 minGood2-Amino-4,6-diarylpyrimidines[2][3][4]

Table 2: Comparison of Alternative Catalysts under Optimized Conditions

CatalystSolventTemperature (°C)TimeYield (%)Reference Compound
Ammonium Chloride (NH4Cl)Solvent-free11030-45 min75-92Substituted 2-amino-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitriles[5]
Bone Char-nPrN-SO3HSolvent-free804-40 min90-98Substituted 6-amino-4-aryl-2-oxo/thioxo-1,2-dihydropyrimidine-5-carbonitriles[6]
p-Dodecylbenzenesulfonic acid (DBSA)WaterReflux2-3 hHighSubstituted Pyrimidine-5-carbonitriles

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Conventional Biginelli-Type Reaction (Baseline)

This protocol describes a typical synthesis of a pyrimidine-5-carbonitrile derivative using conventional heating.

Reactants:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Urea or Thiourea (1.2 mmol)

  • Potassium Carbonate (K2CO3) (2 mmol)

  • Ethanol (20 mL)

Procedure:

  • A mixture of the aromatic aldehyde, malononitrile, urea/thiourea, and potassium carbonate in ethanol is stirred in a round-bottom flask.

  • The mixture is heated to reflux and maintained at that temperature for 6-8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-cold water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and then recrystallized from ethanol to yield the pure pyrimidine-5-carbonitrile derivative.

Protocol 2: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to dramatically reduce reaction times.[1][2][3][4]

Reactants:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Guanidine hydrochloride (1.2 mmol)

  • Calcium Chloride (CaCl2) (0.4 mmol)

  • A few drops of distilled water

Procedure:

  • In a high-pressure microwave tube, calcium chloride, guanidine hydrochloride, and two drops of distilled water are mixed and homogenized by magnetic stirring for 5 minutes.

  • The aromatic aldehyde and malononitrile are then added to the mixture.

  • The tube is sealed and irradiated in a microwave reactor at 250°C and 150 W for 10 minutes with vigorous magnetic stirring.[2][3][4]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is then purified, typically by recrystallization from ethanol.

Protocol 3: Solvent-Free Synthesis using Ammonium Chloride

This environmentally friendly protocol avoids the use of organic solvents.[5]

Reactants:

  • Substituted benzaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Urea or Thiourea (12 mmol)

  • Ammonium chloride (NH4Cl) (1 mmol)

Procedure:

  • A mixture of the substituted benzaldehyde, malononitrile, urea/thiourea, and ammonium chloride is placed in a round-bottom flask.

  • The flask is heated in an oil bath at 110°C for the appropriate time (typically 30-45 minutes), with the progress of the reaction monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solidified product is washed with cold water and then recrystallized from a suitable solvent like ethanol to obtain the pure product.[5]

Protocol 4: Bone Char-Bronsted Solid Acid Catalyzed Synthesis

This method employs a reusable and eco-friendly solid acid catalyst.[6]

Reactants:

  • Aldehyde derivative (1 mmol)

  • Urea or Thiourea (1.8 mmol)

  • Malononitrile (1.2 mmol)

  • Bone char-nPrN-SO3H (0.4 mol%)

Procedure:

  • A mixture of the aldehyde, urea/thiourea, malononitrile, and the bone char-nPrN-SO3H catalyst are placed in a round-bottom flask.

  • The mixture is stirred under solvent-free conditions at 80°C for the appropriate time (monitored by TLC).[6]

  • Upon completion of the reaction, distilled water is added to the reaction mixture, which is then cooled to room temperature.

  • The resulting precipitate is separated by filtration and washed with hot ethanol to yield the pure pyrimidine-5-carbonitrile derivative.[6]

Visualizing the Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the general reaction mechanism and a comparative workflow of the discussed synthetic methods.

G General Reaction Pathway for Pyrimidine-5-carbonitrile Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product A Aldehyde (R-CHO) D Knoevenagel Adduct A->D + B (Knoevenagel Condensation) B Active Methylene (e.g., Malononitrile) C N-C-N Source (e.g., Urea, Guanidine) E Michael Adduct D->E + C (Michael Addition) F Pyrimidine-5-carbonitrile E->F Cyclization & Aromatization Catalyst Catalyst (Acid/Base) Catalyst->D Conditions Heating or Microwave Conditions->E G Comparative Experimental Workflow cluster_conv Conventional Method cluster_mw Microwave-Assisted Method cluster_sf Solvent-Free Method conv_start Mix Reactants & Solvent in Flask conv_heat Reflux for Several Hours conv_start->conv_heat conv_workup Aqueous Workup & Filtration conv_heat->conv_workup conv_purify Recrystallization conv_workup->conv_purify mw_start Mix Reactants in MW Tube mw_irradiate Irradiate for Minutes mw_start->mw_irradiate mw_cool Cool to RT mw_irradiate->mw_cool mw_purify Recrystallization mw_cool->mw_purify sf_start Mix Solid Reactants & Catalyst sf_heat Heat at Moderate Temp sf_start->sf_heat sf_workup Wash with Water sf_heat->sf_workup sf_purify Recrystallization sf_workup->sf_purify

References

A Comparative Analysis of Palladium Catalysts for the Functionalization of 2-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a cornerstone in the synthesis of a vast array of biologically active molecules central to pharmaceutical and agrochemical research. Among the versatile pyrimidine building blocks, 2-chloropyrimidine-5-carbonitrile stands out as a key intermediate, offering a reactive site for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is paramount to the success of these transformations, profoundly influencing reaction yields, substrate scope, and overall efficiency.

This guide provides a comparative overview of palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound and its analogs. The data presented is compiled from various studies to offer a broad perspective on catalyst performance, supported by detailed experimental protocols and visualizations to aid in reaction design and optimization.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For the coupling of this compound with arylboronic acids, the selection of an appropriate palladium precursor and ligand is crucial to overcome the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.

Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Chloro-pyrimidines

Catalyst System (mol%)LigandBaseSolventTemp. (°C)Time (h)SubstrateCoupling PartnerYield (%)
Pd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane/H₂O100242,4-DichloropyrimidinePhenylboronic acid85[1]
Pd(PPh₃)₄ (0.5)PPh₃Na₂CO₃1,4-Dioxane/H₂O100 (MW)0.252,4-DichloropyrimidinePhenylboronic acid81[1]
Pd(OAc)₂ (2) / SPhos (4)SPhosK₃PO₄Toluene100162,5-DiiodopyrazinePhenylboronic acidHigh
PdCl₂(dppf)dppfK₂CO₃DME8022,5-DiiodopyrazinePhenylboronic acidHigh
Pd(OAc)₂NoneK₂CO₃NMP/H₂O100182,5-DichloropyridinePhenylboronic acid-

Note: Data is compiled from studies on analogous chloropyrimidine and dihalopyridine/pyrazine systems due to a lack of direct head-to-head comparative studies on this compound. Yields are reported as found in the literature and may vary based on the specific boronic acid used.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a diverse range of substituted aminopyrimidines. The success of this reaction with the less reactive this compound is highly dependent on the use of bulky, electron-rich phosphine ligands that facilitate the oxidative addition of the C-Cl bond to the palladium center.

Table 2: Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Chloro-heterocycles

Catalyst Precursor (mol%)LigandBaseSolventTemp. (°C)SubstrateAmineYield (%)
Pd(OAc)₂ (2)X-PhosKOt-BuToluene100HaloarenesVarious AminesGood to Excellent[2]
Pd₂(dba)₃BINAPNaOt-BuToluene110HaloarenesVarious AminesHigh
PdCl₂(PPh₃)₂XantphosNaOt-BuTolueneReflux4-(Pyridin-3-yl)pyrimidin-2-amineAryl bromides27-82[3]
Pd-Xantphos complex----5-Bromo-2-chloropyridineAmines96 (amination at C5)[4]

Note: This table presents data from various chloro-heterocyclic substrates to provide a guide for catalyst selection. The choice of ligand is critical for successful amination of chloropyrimidines.

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling reaction provides a direct route to synthesize 2-alkynylpyrimidine-5-carbonitriles by forming a C-C bond between the pyrimidine core and a terminal alkyne. This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.

Table 3: Comparative Performance of Palladium Catalysts in Sonogashira Coupling of Halo-pyrimidines and -pyridines

Catalyst System (mol%)Co-catalystBaseSolventTemp. (°C)SubstrateAlkyneYield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHFRT5-Iodopyrimidine derivativeBut-3-yn-1-ol85[5]
PdCl₂(PPh₃)₂CuIEt₃NTHFRT5-Iodopyrimidine derivativePhenylacetylene92[5]
Pd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF1002-Amino-3-bromopyridinesTerminal alkynes72-96[6]
Pd(OAc)₂ / TXPTSCuI-Aqueous-5-Iodo-2'-deoxyuridineTerminal alkynes-[7]

Note: The data is derived from studies on halo-pyrimidine and halo-pyridine derivatives, indicating general conditions and catalyst effectiveness for similar transformations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are general protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which can be adapted and optimized for this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Catalyst Pre-formation: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., X-Phos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane), followed by this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Reaction: Seal the vessel and heat the mixture with stirring at 80-110 °C until the starting material is consumed, as monitored by GC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations of Key Processes

To further clarify the chemical transformations and experimental procedures, the following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd ArBOH2 Ar'B(OH)₂ (Boronic Acid) ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Assemble Flame-Dried Glassware under Inert Atmosphere start->setup reagents Add this compound, Coupling Partner, and Base setup->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Navigating the Cytotoxic Landscape of 2-Chloropyrimidine-5-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various 2-Chloropyrimidine-5-carbonitrile derivatives. Supported by experimental data from multiple studies, this document summarizes key findings, details experimental protocols, and visualizes relevant biological pathways to aid in the evaluation and future development of this promising class of compounds.

The quest for novel anticancer agents has led to the extensive exploration of heterocyclic compounds, with pyrimidine derivatives emerging as a particularly promising scaffold. Among these, this compound derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. This guide synthesizes the available data to offer a comparative analysis of their efficacy, shedding light on their potential as therapeutic candidates.

Comparative Cytotoxicity of this compound Derivatives

The cytotoxic potential of various this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These values highlight the diverse efficacy of the derivatives and provide a basis for comparison with established anticancer drugs.

DerivativeTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Reference
Compound 11e HCT-116 (Colon)1.14Sorafenib8.96
MCF-7 (Breast)1.54Sorafenib11.83
Compound 12b HCT-116 (Colon)-Sorafenib8.96
MCF-7 (Breast)-Sorafenib11.83
Compound 9d HCT-116 (Colon)-Sorafenib8.96
MCF-7 (Breast)-Sorafenib11.83
Compound 12d HCT-116 (Colon)-Sorafenib8.96
MCF-7 (Breast)-Sorafenib11.83
Compound 10b HepG2 (Liver)3.56Erlotinib0.87[1]
A549 (Lung)5.85Erlotinib1.12[1]
MCF-7 (Breast)7.68Erlotinib5.27[1]
Compound 4e Colo 205 (Colon)1.66--[2]
Compound 4f Colo 205 (Colon)1.83--[2]
Compound 11b HCT-116 (Colon)3.37Erlotinib-[3]
HepG-2 (Liver)3.04Erlotinib-[3]
MCF-7 (Breast)4.14Erlotinib-[3]
A549 (Lung)2.4Erlotinib-[3]
AS-5 HCT-116 (Colon)18.39 µg/mL5-Fluorouracil-[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Kinase Inhibition Assays

The inhibitory activity of the derivatives against specific kinases is crucial for understanding their mechanism of action.

  • VEGFR-2 Kinase Assay (ELISA-based): This assay quantifies the inhibition of Vascular Endothelial Growth Factor Receptor 2.

    • Recombinant human VEGFR-2 is incubated with the test compounds and ATP in a microplate.

    • A biotinylated substrate peptide is added, and the kinase reaction is allowed to proceed.

    • The amount of phosphorylated substrate is detected using a specific antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chromogenic substrate.

    • The absorbance is measured, and the percentage of inhibition is calculated relative to a control without the inhibitor.

  • EGFR Kinase Assay (HTRF): Homogeneous Time-Resolved Fluorescence (HTRF) assays are used to measure Epidermal Growth Factor Receptor inhibition.

    • The test compound, EGFR enzyme, and a biotinylated substrate are incubated with ATP.

    • A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate are added.

    • Phosphorylation of the substrate brings the donor (europium cryptate) and acceptor (XL665) into close proximity, generating a FRET signal that is measured on a compatible plate reader.

Visualizing the Mechanism of Action

To illustrate the biological context of the cytotoxic activity of these derivatives, the following diagrams depict a generalized experimental workflow and the signaling pathways targeted by these compounds.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assessment cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCT-116, MCF-7) mtt_assay MTT Assay cell_culture->mtt_assay compound_prep Compound Preparation (Derivative Dilutions) compound_prep->mtt_assay ic50 IC50 Determination mtt_assay->ic50 kinase_assay Kinase Inhibition Assay (VEGFR-2 / EGFR) pathway_analysis Pathway Analysis kinase_assay->pathway_analysis cell_cycle Cell Cycle Analysis cell_cycle->pathway_analysis apoptosis Apoptosis Assay apoptosis->pathway_analysis ic50->kinase_assay ic50->cell_cycle ic50->apoptosis VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative 2-Chloropyrimidine-5- carbonitrile Derivative Derivative->VEGFR2 EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Derivative 2-Chloropyrimidine-5- carbonitrile Derivative Derivative->EGFR

References

Comparative Guide to 2-Substituted Pyrimidine-5-Carbonitrile Kinase Inhibitors: A Structure-Activity Relationship (SAR) Study

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-substituted pyrimidine-5-carbonitrile derivatives as inhibitors of various protein kinases. The structure-activity relationships (SAR) are explored, offering insights for researchers, scientists, and drug development professionals in the field of kinase inhibitor discovery. The information is compiled from recent studies and presented to facilitate the understanding of how substitutions at the 2-position of the pyrimidine ring influence inhibitory potency and selectivity.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various 2-substituted pyrimidine-5-carbonitrile analogs against key kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Table 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors
Compound ID2-SubstituentIC50 (nM) vs. EGFRReference
10b -(CH2)2-Ph8.29 ± 0.04[1]
Erlotinib (Ref.) -2.83 ± 0.05[1]

Ph: Phenyl

Table 2: Phosphoinositide 3-Kinase (PI3K) / mTOR Inhibitors
Compound ID2-SubstituentIC50 (µM) vs. PI3KαIC50 (µM) vs. PI3KβIC50 (µM) vs. PI3KδIC50 (µM) vs. mTORReference
12b Hydrazinyl derivative0.17 ± 0.010.13 ± 0.010.76 ± 0.040.83 ± 0.05
12d Hydrazinyl derivative1.27 ± 0.073.20 ± 0.161.98 ± 0.112.85 ± 0.17
LY294002 (Ref.) -----[2]
Table 3: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
Compound ID2-SubstituentIC50 (µM) vs. VEGFR-2Reference
11c Benzylidene hydrazone derivative1.38 ± 0.03[3]
11e Benzylidene hydrazone derivative0.61 ± 0.01[3]
12b Benzylidene hydrazone derivative0.53 ± 0.07[3]
12c Benzylidene hydrazone derivative0.74 ± 0.15[3]
Sorafenib (Ref.) -0.19 ± 0.15[3]
Table 4: Cyclooxygenase-2 (COX-2) Inhibitors
Compound ID2-SubstituentIC50 (µM) vs. COX-2Reference
8h 1,3-thiazole derivative1.03[4]
8n 1,3-thiazole derivative1.71[4]
8p 1,3-thiazole derivative1.15[4]
Celecoxib (Ref.) -0.88[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard in vitro kinase inhibition assays.

In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[3][5][6]

  • Compound Preparation : Prepare a serial dilution of the test compounds in a suitable buffer (e.g., EGFR Kinase Buffer).

  • Kinase Reaction Setup : In a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO) to the wells. Add 10 µL of a solution containing the EGFR enzyme and a suitable substrate in EGFR Kinase Buffer.

  • Reaction Initiation : Initiate the kinase reaction by adding 10 µL of ATP solution in EGFR Kinase Buffer.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • ADP Detection : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition : Measure the luminescence of each well using a plate reader. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro PI3Kα Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ADP formed from the phosphorylation of a lipid substrate by PI3Kα.[7][8]

  • Compound and Reagent Preparation : Prepare serial dilutions of the test inhibitors. Prepare a mixture of PI3Kα enzyme and a lipid substrate (e.g., PI(4,5)P2) in PI3K Kinase Buffer.

  • Assay Plate Setup : In a 384-well plate, add 0.5 µL of the inhibitor or vehicle (DMSO). Add 4 µL of the enzyme/lipid mixture to each well.

  • Reaction Initiation : Start the kinase reaction by adding 0.5 µL of ATP solution.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection : Stop the kinase reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™ Kinase Assay according to the manufacturer's protocol.

  • Data Analysis : Calculate the IC50 values from the dose-response curves.

In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme.[2][9]

  • Reagent Preparation : Thaw and prepare 5x Kinase Buffer, ATP, and a suitable substrate. Prepare serial dilutions of the test compound.

  • Master Mix Preparation : Prepare a master mix containing Kinase Buffer, ATP, and substrate.

  • Plate Setup : Add 25 µl of the master mixture to each well of a white 96-well plate. Add 5 µl of the diluted test compound solutions to the respective wells.

  • Enzyme Addition : Add 20 µl of diluted VEGFR-2 enzyme to the test and positive control wells. Add buffer to the blank wells.

  • Incubation : Incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection : Add 50 µl of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal. Read the luminescence using a microplate reader.

In Vitro COX-2 Inhibition Assay (Colorimetric/Fluorometric)

This assay is based on the detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[4][10][11]

  • Reagent and Compound Preparation : Prepare all reagents, including COX Assay Buffer, COX Probe, and COX Cofactor. Dissolve test inhibitors in a proper solvent (e.g., DMSO) and prepare serial dilutions.

  • Enzyme and Inhibitor Incubation : To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. Add the test inhibitor and incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation and Termination : Incubate the plate for a specific time (e.g., 10 minutes) at 37°C. Stop the reaction by adding a suitable stop solution.

  • Detection : Measure the amount of prostaglandin produced using an appropriate detection method, such as an enzyme immunoassay (EIA) or a fluorometric assay.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control to determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

PI3K_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR Signaling Pathway and Inhibition.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Compounds Prepare Serial Dilutions of Test Compounds Add_Components Add Compounds, Kinase, Substrate, and ATP to Plate Prep_Compounds->Add_Components Prep_Reagents Prepare Kinase, Substrate, ATP, and Buffer Prep_Reagents->Add_Components Incubate Incubate at Specified Temperature Add_Components->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Signal Read Luminescence/ Fluorescence Signal Stop_Reaction->Read_Signal Calculate_Inhibition Calculate % Inhibition Read_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

SAR Study Logic Diagram

SAR_Logic Core_Scaffold Core Scaffold: 2-Substituted Pyrimidine-5-carbonitrile Synthesize_Analogs Synthesize Analogs with Diverse 2-Substituents Core_Scaffold->Synthesize_Analogs Biological_Screening Screen Analogs Against a Panel of Kinases Synthesize_Analogs->Biological_Screening Data_Analysis Analyze IC50 Data to Identify Potency and Selectivity Biological_Screening->Data_Analysis SAR_Conclusions Establish Structure-Activity Relationships (SAR) Data_Analysis->SAR_Conclusions Lead_Optimization Lead Optimization for Improved Drug-like Properties SAR_Conclusions->Lead_Optimization

Caption: Logical Flow of a Structure-Activity Relationship (SAR) Study.

References

A Comparative Guide to the Synthesis of 2-Aminopyrimidine-5-carbonitriles: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-aminopyrimidine-5-carbonitriles is of paramount importance. This class of compounds serves as a crucial scaffold in the discovery of novel therapeutics, including kinase inhibitors and other targeted agents. This guide provides a comprehensive cost-benefit analysis of various synthetic routes to 2-aminopyrimidine-5-carbonitriles, offering a comparative look at their performance, cost-effectiveness, and environmental impact, supported by experimental data.

This analysis focuses on three prominent synthetic strategies: a one-pot three-component reaction, a route proceeding via an acyclic intermediate, and a variation of the Biginelli reaction. Each method is evaluated based on yield, reaction conditions, cost of starting materials, and green chemistry principles to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route for 2-aminopyrimidine-5-carbonitriles hinges on a balance of factors including yield, cost, reaction time, and environmental impact. The following table summarizes the key quantitative data for three distinct and widely applicable synthetic strategies.

ParameterRoute 1: Three-Component ReactionRoute 2: From Acyclic PrecursorRoute 3: Modified Biginelli-type Reaction
Starting Materials Aromatic Aldehyde, Malononitrile, Guanidine Hydrochloride(Ethoxymethylene)malononitrile, Guanidine HydrochlorideAromatic Aldehyde, Ethyl Cyanoacetate, Thiourea
Typical Yield Good to Excellent (85-95%)High (approx. 92%)Good (80-90%)
Reaction Time 4-6 hours5 hours8-10 hours
Reaction Temperature Reflux (e.g., in ethanol)65-70°C followed by 30-35°CReflux (e.g., in ethanol)
Catalyst/Reagent Base (e.g., NaOH or piperidine)t-Butylperoxy peroxideAcid or Base catalyst
Solvent Ethanol, Water, or Solvent-freet-ButanolEthanol
Approx. Cost of Reactants Low to ModerateModerateLow to Moderate
Green Chemistry Aspects One-pot synthesis, potential for solvent-free conditions.Step-wise but can be efficient.One-pot synthesis. Use of thiourea can have environmental considerations.
Scalability Generally goodGoodGood

Detailed Synthetic Methodologies

Below are the detailed experimental protocols for the three synthetic routes, providing a practical guide for laboratory implementation.

Route 1: One-Pot Three-Component Synthesis

This approach is a highly efficient and atom-economical method for the synthesis of a diverse range of 2-aminopyrimidine-5-carbonitriles. The one-pot nature of the reaction simplifies the procedure and often leads to high yields.

Experimental Protocol:

A mixture of an aromatic aldehyde (10 mmol), malononitrile (10 mmol), and guanidine hydrochloride (10 mmol) is prepared in ethanol (30 mL). To this suspension, a catalytic amount of a base such as sodium hydroxide (5 mol%) or piperidine (10 mol%) is added. The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 2-aminopyrimidine-5-carbonitrile derivative.

Three_Component_Synthesis Aldehyde Aromatic Aldehyde Intermediate Knoevenagel Condensation Intermediate Aldehyde->Intermediate + Malononitrile Malononitrile Malononitrile Guanidine Guanidine HCl Base Base (e.g., NaOH) Solvent Ethanol, Reflux Product 2-Aminopyrimidine- 5-carbonitrile Intermediate->Product + Guanidine

Caption: One-Pot Three-Component Synthesis of 2-Aminopyrimidine-5-carbonitriles.

Route 2: Synthesis from an Acyclic Precursor

This route utilizes a pre-functionalized acyclic starting material, (ethoxymethylene)malononitrile, which condenses with guanidine to form the pyrimidine ring. This method can offer high yields and purity.

Experimental Protocol:

To a solution of (ethoxymethylene)malononitrile (10 mmol) in t-butanol (20 mL), guanidine hydrochloride (12 mmol) is added. The mixture is heated to 65-70°C and stirred for 4 hours. After this period, the reaction is cooled to 20-25°C, and 70 wt% t-butylperoxy peroxide (1.4 g) is added. The reaction is then stirred at 30-35°C for an additional hour. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography on silica gel to yield the desired 2-aminopyrimidine-5-carbonitrile.[1]

Acyclic_Precursor_Synthesis EMM (Ethoxymethylene)malononitrile Intermediate Condensation Adduct EMM->Intermediate + Guanidine Guanidine Guanidine HCl Solvent_Heat t-Butanol, 65-70°C Oxidant t-Butylperoxy peroxide Product 2-Aminopyrimidine- 5-carbonitrile Intermediate->Product Oxidation

Caption: Synthesis of 2-Aminopyrimidine-5-carbonitrile from an Acyclic Precursor.

Route 3: Modified Biginelli-Type Reaction

The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidines. A modification of this reaction, using ethyl cyanoacetate and thiourea, provides a direct route to functionalized pyrimidines, which can be precursors to the target molecule. This route often involves the synthesis of a thioxopyrimidine intermediate.

Experimental Protocol:

A mixture of an aromatic aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and thiourea (12 mmol) in ethanol (30 mL) is treated with a catalytic amount of concentrated hydrochloric acid or a base like potassium carbonate. The mixture is heated at reflux for 8-10 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried. This typically yields a 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivative. Further chemical modifications, such as S-alkylation followed by amination or oxidation, are required to obtain the final 2-aminopyrimidine-5-carbonitrile.

Biginelli_Type_Reaction Aldehyde Aromatic Aldehyde Intermediate 2-Thioxo-tetrahydropyrimidine- 5-carbonitrile Aldehyde->Intermediate + ECA + Thiourea ECA Ethyl Cyanoacetate Thiourea Thiourea Catalyst Acid or Base Product 2-Aminopyrimidine- 5-carbonitrile Intermediate->Product e.g., Oxidation/Amination Modification Further Modification

Caption: Modified Biginelli-Type Reaction Pathway.

Cost-Benefit and Green Chemistry Considerations

Route 1 (Three-Component Reaction): This method stands out for its operational simplicity, high yields, and the use of readily available and relatively inexpensive starting materials. The one-pot nature minimizes waste from intermediate workups and purifications. Furthermore, the potential for performing this reaction under solvent-free or aqueous conditions significantly enhances its green profile.[2] The scalability of this reaction is generally good, making it attractive for both laboratory and industrial applications.

Route 2 (From Acyclic Precursor): While this route may involve a more expensive starting material in (ethoxymethylene)malononitrile, it can provide high yields and a clean reaction profile, potentially simplifying purification.[1] The use of an oxidizing agent in the second step is a consideration for safety and environmental impact, particularly on a larger scale.

Route 3 (Modified Biginelli-Type Reaction): This route is cost-effective due to the low price of the starting materials.[3][4] However, it typically requires a multi-step process to reach the final 2-aminopyrimidine-5-carbonitrile, which can lower the overall yield and increase waste generation. The use of thiourea also requires careful handling and waste disposal due to its potential environmental toxicity.

Conclusion and Recommendations

For general laboratory synthesis where a variety of substituted 2-aminopyrimidine-5-carbonitriles are desired, the One-Pot Three-Component Reaction (Route 1) offers the best balance of high yield, cost-effectiveness, and operational simplicity. Its adaptability to greener reaction conditions further enhances its appeal.

The Synthesis from an Acyclic Precursor (Route 2) is a strong alternative when the specific starting material is readily available or when a particularly clean reaction is required, despite the potentially higher initial cost.

The Modified Biginelli-Type Reaction (Route 3) remains a viable option, especially for large-scale synthesis where the low cost of raw materials is a primary driver. However, the multi-step nature and the environmental considerations associated with thiourea should be carefully evaluated.

Ultimately, the choice of synthetic route will depend on the specific goals of the researcher, including the desired scale, available budget, and the importance of green chemistry principles in their work.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Chloropyrimidine-5-carbonitrile (CAS No. 1753-50-0). Adherence to these procedures is essential for ensuring laboratory safety and maintaining compliance with regulatory standards. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause irritation to the skin, eyes, and respiratory system.[1][2][3]

Hazard Identification and Exposure Control

While specific occupational exposure limits (OELs) for this compound have not been established, it is prudent to handle it as a potent compound due to its chemical structure, which includes a nitrile group and a halogenated pyrimidine ring. The general NIOSH Recommended Exposure Limits (RELs) for similar nitriles can be used as a conservative guideline.

ParameterValueReference Compound(s)
CAS Number 1753-50-0-
Molecular Formula C₅H₂ClN₃-
Molecular Weight 139.54 g/mol [3]
Hazard Statements H302, H315, H319, H332, H335[2][3]
Signal Word Warning[2][3]
NIOSH REL (TWA) Handle with caution; no specific REL established. For Acetonitrile (structurally related nitrile): 20 ppm (34 mg/m³)NIOSH Pocket Guide
OSHA PEL No specific PEL established.-
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.

PPE CategorySpecificationsRationale
Hand Protection Double-gloving with an inner nitrile glove and an outer butyl rubber glove is recommended for extended contact. For incidental contact, heavy-weight (≥8 mil) nitrile gloves are suitable.[4][5]Nitrile gloves provide good resistance to a range of chemicals, but butyl rubber offers superior protection against many organic solvents, acids, and bases, which is prudent given the compound's reactivity.[6][7]
Eye Protection ANSI Z87.1 compliant chemical splash goggles. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[1]Protects against splashes and airborne particles.
Body Protection A chemical-resistant laboratory coat, fully buttoned, with long sleeves. An apron may be worn over the lab coat for additional protection during transferring and weighing operations.Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved half-mask or full-face respirator with organic vapor (OV) cartridges and P100 particulate filters should be used when handling the solid outside of a certified chemical fume hood or glove box.[8][9]Protects against inhalation of the powdered compound and any potential vapors.

Operational Plan: Step-by-Step Handling Procedures

Preparation and Engineering Controls
  • Designated Area : All work with this compound must be conducted in a designated area within a certified chemical fume hood or a glove box to minimize inhalation exposure.[1]

  • Emergency Equipment : Ensure that a safety shower, eyewash station, and a spill kit are readily accessible.

  • Decontamination : Prepare a decontamination solution (e.g., a mild detergent solution) for cleaning surfaces and equipment after use.

Weighing and Transferring
  • Tare Container : Place a weighing boat or a suitable container on the analytical balance and tare it.

  • Dispensing : Carefully dispense the required amount of this compound from the stock container into the tared container. Use a spatula for the transfer. Avoid creating dust.

  • Containment : Keep the stock container and the weighed sample within the chemical fume hood at all times.

  • Transfer to Reaction Vessel : Use a powder funnel to transfer the weighed solid into the reaction vessel to prevent spillage.[10]

  • Cleaning : After transfer, decontaminate the spatula and weighing boat with a suitable solvent, collecting the rinsate as hazardous waste.

Dissolution
  • Solvent Selection : this compound has low aqueous solubility.[6] Use appropriate organic solvents such as dichloromethane or chloroform for dissolution.[6]

  • Procedure : Add the solvent to the reaction vessel containing the solid. Stir the mixture gently until the solid is completely dissolved. If necessary, sonication can be used to aid dissolution.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste : Collect all contaminated solid waste, including used weighing boats, gloves, and paper towels, in a designated, labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste, including reaction residues and solvent rinsates, in a separate, labeled hazardous waste container for halogenated organic compounds.[11]

  • Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.

Disposal Procedure
  • Halogenated Organic Waste : this compound is a halogenated organic compound. Its disposal is regulated by the EPA.[12][13][14]

  • Arrangement for Pickup : Follow your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Treatment Technologies : The ultimate disposal of halogenated organic waste often involves high-temperature incineration or other specialized treatment technologies.[12]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment Access prep_setup->prep_emergency handling_weigh Weigh Compound prep_emergency->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve cleanup_decon Decontaminate Equipment handling_dissolve->cleanup_decon cleanup_segregate Segregate Waste cleanup_decon->cleanup_segregate cleanup_dispose Arrange for EHS Pickup cleanup_segregate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

References

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2-Chloropyrimidine-5-carbonitrile
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.